1,2-Dimethylindole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(11(13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRXQPDMBJNYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375491 | |
| Record name | 1,2-dimethylindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20357-15-7 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dimethylindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethylindole-3-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Dimethylindole-3-carboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylindole-3-carboxylic acid, a derivative of the indole heterocyclic system, is a compound of interest in medicinal chemistry and drug discovery. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, and substitutions on this ring system can significantly modulate their pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, intended to serve as a valuable resource for researchers and professionals in the field.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 1,2-dimethyl-1H-indole-3-carboxylic acid | |
| CAS Number | 20357-15-7 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Melting Point | 185 °C | |
| Boiling Point | Not available | |
| Density | 1.21 g/cm³ | [2] |
| Solubility | Soluble in DMSO and ethanol. | [2][3] |
| pKa | Estimated to be around 4-5 | |
| Appearance | Solid | |
| SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)O | [1] |
| InChI | InChI=1S/C11H11NO2/c1-7-10(11(13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3,(H,13,14) |
Structural Information
The structure of this compound is characterized by a bicyclic indole core. A methyl group is attached to the nitrogen at position 1 and another methyl group is at position 2. A carboxylic acid functional group is substituted at position 3 of the indole ring.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively reported. However, based on the known spectra of related indole derivatives, the following characteristic signals can be anticipated:
¹H NMR Spectroscopy:
-
Aromatic protons on the benzene ring of the indole nucleus are expected to appear in the range of δ 7.0-8.0 ppm.
-
The methyl protons at the N-1 position would likely resonate as a singlet around δ 3.7-4.0 ppm.
-
The methyl protons at the C-2 position would appear as a singlet in the range of δ 2.4-2.7 ppm.
-
The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.
¹³C NMR Spectroscopy:
-
The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-175 ppm.
-
Carbons of the indole ring would resonate in the aromatic region (δ 100-140 ppm).
-
The methyl carbons at N-1 and C-2 would have characteristic shifts in the aliphatic region.
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid should be observed around 1680-1710 cm⁻¹.
-
C-N and C-C stretching vibrations of the indole ring will also be present.
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would be expected at m/z 189.
-
Common fragmentation patterns for carboxylic acids include the loss of H₂O (m/z 171) and COOH (m/z 144). Fragmentation of the indole ring may also be observed.
Experimental Protocols
Synthesis of this compound
A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis .[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of this compound, a plausible route would involve the reaction of N-methyl-N-phenylhydrazine with a suitable keto-acid or keto-ester, followed by hydrolysis.
Caption: A generalized workflow for the discovery of drug candidates from an indole-3-carboxylic acid scaffold.
Conclusion
This compound is a synthetically accessible indole derivative with potential for further exploration in drug discovery and development. This guide has summarized its key chemical properties, structural features, and a plausible synthetic route. While detailed experimental data for this specific compound is limited, the information provided, based on related structures, offers a solid foundation for researchers. Further studies are encouraged to fully characterize this compound and to investigate its biological activities and potential therapeutic applications.
References
- 1. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | C11H11NO3 | CID 932463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. spectrabase.com [spectrabase.com]
Potential Therapeutic Targets of 1,2-Dimethylindole-3-carboxylic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a comprehensive overview of the potential therapeutic targets of 1,2-Dimethylindole-3-carboxylic acid based on currently available scientific literature. However, it is critical to note that specific biological data for this compound is scarce. Therefore, much of the following information is extrapolated from structure-activity relationship (SAR) studies of the broader class of indole-3-carboxylic acid derivatives. Direct experimental validation is required to confirm any potential therapeutic applications.
Introduction
Indole-3-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the indole ring. This technical guide focuses on this compound, a specific derivative with methyl groups at the N-1 and C-2 positions. While direct research on this compound is limited, this document will explore its potential therapeutic targets by examining the known activities of structurally related N-methylated and C2-methylated indole-3-carboxylic acid analogs.
Inferred Potential Therapeutic Areas and Targets
Based on the biological activities reported for analogous compounds, this compound could plausibly be investigated for its potential in the following areas:
Oncology
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Protein Kinase Inhibition: 1-Methylindole-3-carboxylic acid has been utilized as a reactant in the synthesis of inhibitors for Protein Kinase C (PKC) and Cdc7 kinase. These kinases are crucial regulators of cell signaling and proliferation, and their dysregulation is a hallmark of many cancers.
-
Receptor Tyrosine Kinase Inhibition: The N-methylated indole scaffold is a key component of various receptor tyrosine kinase (RTK) inhibitors. For instance, derivatives of 1-methylindole are being explored for their ability to inhibit EphB3 receptor tyrosine kinase, which is implicated in colorectal cancer progression.
-
Anti-proliferative Activity: While not specific to the 1,2-dimethyl derivative, various indole-3-carboxylic acid analogs have demonstrated anti-proliferative effects through mechanisms that are still under investigation.
Inflammation and Immunology
-
VLA-4 Antagonism: 1-Methylindole-3-carboxylic acid has been used in the preparation of antagonists for Very Late Antigen-4 (VLA-4). VLA-4 is an integrin that plays a key role in leukocyte adhesion and trafficking to sites of inflammation. Antagonizing VLA-4 is a validated therapeutic strategy for inflammatory conditions such as multiple sclerosis and inflammatory bowel disease.
-
P2X7 Receptor Antagonism: The N-methylated indole-3-carboxylic acid core has been incorporated into antagonists of the P2X7 receptor. This ion channel is involved in inflammation and immune responses, and its blockade is being investigated for the treatment of chronic inflammatory and neuropathic pain.
Neurological Disorders
The indole nucleus is a common feature in many neurologically active compounds. While direct evidence for this compound is lacking, the general neuropharmacological potential of indole derivatives warrants exploration in this area.
Antioxidant Activity
Derivatives of 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid have been reported to possess antioxidant properties. The presence of the 2-methyl group in this compound suggests that it may also exhibit radical scavenging or other antioxidant activities, which could be relevant for conditions associated with oxidative stress.
Quantitative Data Summary
A thorough search of scientific databases has not yielded any specific quantitative bioactivity data (e.g., IC50, EC50, Ki, Kd) for this compound against any biological target. The table below is provided as a template for when such data becomes available.
| Target | Assay Type | IC50 (µM) | Ki (µM) | EC50 (µM) | Reference |
| Data Not Available | |||||
Experimental Protocols
Detailed experimental protocols for assessing the activity of this compound are not available in the public domain. However, should a researcher wish to investigate the potential targets inferred in this document, the following general methodologies would be appropriate starting points.
General Kinase Inhibition Assay (e.g., for PKC, Cdc7)
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Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, this compound (dissolved in a suitable solvent like DMSO), and a detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96- or 384-well plate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
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Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
-
Cell Adhesion Assay (for VLA-4 Antagonism)
-
Reagents: VLA-4 expressing cells (e.g., Jurkat cells), VCAM-1 coated plates, cell labeling dye (e.g., Calcein-AM), this compound.
-
Procedure:
-
Label the VLA-4 expressing cells with the fluorescent dye.
-
Pre-incubate the labeled cells with various concentrations of this compound.
-
Add the cell suspension to the VCAM-1 coated plates.
-
Allow the cells to adhere for a specific time (e.g., 30 minutes) at 37°C.
-
Wash away non-adherent cells.
-
Quantify the adherent cells by measuring the fluorescence.
-
Determine the concentration of the compound that inhibits 50% of cell adhesion (IC50).
-
Visualizations
As specific signaling pathways for this compound have not been elucidated, a generalized workflow for the initial stages of target identification and validation is presented below.
Caption: A generalized workflow for the discovery of therapeutic targets for a novel compound.
Conclusion and Future Directions
This compound remains a largely unexplored molecule within the vast chemical space of indole derivatives. Based on the known biological activities of its structural analogs, this compound presents several plausible avenues for therapeutic investigation, particularly in oncology and inflammatory diseases. The immediate next step for researchers interested in this molecule would be to perform broad, unbiased high-throughput screening against a diverse panel of biological targets to identify initial hits. Subsequently, robust target validation and structure-activity relationship studies will be essential to ascertain its true therapeutic potential and mechanism of action. The information presented in this guide, while speculative, provides a rational starting point for such investigations.
In Vitro Mechanism of Action of 1,2-Dimethylindole-3-carboxylic Acid: A Review of Available Scientific Literature
A comprehensive review of scientific databases and literature reveals a significant gap in the understanding of the specific in vitro mechanism of action for 1,2-Dimethylindole-3-carboxylic acid. While the existence of this chemical entity is confirmed, dedicated studies detailing its biological activities, cellular targets, and signaling pathways are not publicly available at this time.
This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a transparent overview of the current knowledge landscape. Despite the absence of direct data on this compound, this document will summarize the well-documented in vitro activities of the broader indole-3-carboxylic acid scaffold. This information may offer potential starting points for future research into the specific properties of the 1,2-dimethyl derivative.
The Indole-3-Carboxylic Acid Scaffold: A Platform for Diverse Biological Activity
The indole-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with a wide array of biological effects. Research into these related compounds has identified several key mechanisms of action, which are summarized below. It is crucial to reiterate that these findings are not specific to this compound and any potential extrapolation of these activities would require dedicated experimental validation.
Potential, Unverified Mechanisms of Action Based on Related Compounds:
-
Anticancer Properties: Derivatives of indole-3-carboxylic acid have demonstrated notable anticancer activity through various mechanisms. Some compounds act as dual inhibitors of B-cell lymphoma-2 (Bcl-2) and myeloid cell leukemia-1 (Mcl-1) proteins, which are key regulators of apoptosis. By inhibiting these anti-apoptotic proteins, such derivatives can promote programmed cell death in cancer cells. Another observed anticancer mechanism is the induction of cellular senescence, which has been shown to enhance the efficacy of conventional chemotherapeutic agents like doxorubicin in colorectal cancer cells. Furthermore, some indole derivatives exhibit antiproliferative activity by dually inhibiting the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2)[1].
-
Receptor Antagonism: The indole-3-carboxylic acid structure has been successfully utilized to develop receptor antagonists. Notably, derivatives have been synthesized that exhibit high nanomolar affinity for the angiotensin II receptor type 1 (AT1), suggesting potential applications in the management of hypertension[2]. Another area of investigation involves the antagonism of the aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental toxins[3].
-
Antimicrobial and Antifungal Activity: The therapeutic potential of indole-3-carboxylic acid derivatives extends to infectious diseases. Studies have reported the synthesis of conjugates with amino acids and peptides that exhibit significant antibacterial and anthelmintic activities[4]. Molecular docking studies suggest that some derivatives may exert their antimicrobial effects by targeting DNA gyrase and lanosterol-14-alpha demethylase[5]. Additionally, certain indolylquinazolinones have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[6].
-
Enzyme Inhibition: The indole scaffold is a common feature in various enzyme inhibitors. For instance, a derivative of a related indolin-2-one structure, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, has been identified as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ) tyrosine kinases[7].
-
Modulation of Inflammatory Pathways: Research on indole-3-carboxaldehyde, a closely related metabolite, has shown that it can suppress lipid accumulation and mitigate inflammatory responses in macrophages. This is achieved by activating the miR-1271-5p/HDAC9 signaling cascade, suggesting a potential role for indole derivatives in atherosclerosis[8].
-
Herbicidal Activity: In the field of agricultural science, indole-3-carboxylic acid derivatives have been investigated as potential herbicides. These compounds can act as antagonists of the auxin receptor protein TIR1, disrupting plant growth and development[9].
Future Directions and Conclusion
The diverse biological activities of the indole-3-carboxylic acid scaffold underscore the potential for this compound to possess its own unique pharmacological profile. However, without specific in vitro studies, its mechanism of action remains speculative.
To elucidate the in vitro mechanism of action of this compound, a systematic experimental approach is required. This would involve a tiered screening process, starting with broad phenotypic assays to identify any significant biological effects (e.g., cytotoxicity in various cell lines, antimicrobial activity). Positive hits would then warrant more in-depth target identification studies, employing techniques such as affinity chromatography, proteomics, and in silico modeling. Subsequent validation would involve specific enzymatic and cell-based assays to confirm the molecular target and delineate the downstream signaling pathways.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-carboxylic acid and its derivatives represent a cornerstone in the edifice of modern medicinal and agricultural chemistry. This versatile scaffold, characterized by a fused benzene and pyrrole ring system with a carboxylic acid moiety at the C3 position, is a privileged structure found in a multitude of biologically active compounds. From potent antihypertensive agents and novel cancer therapeutics to innovative herbicides, the influence of this chemical entity is profound and ever-expanding. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with indole-3-carboxylic acid derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
A Historical Perspective: From Indigo to Indole and Beyond
The journey to understanding and utilizing indole-3-carboxylic acid is intrinsically linked to the broader history of indole chemistry. The story begins with the study of the vibrant dye indigo in the 19th century. In 1866, the eminent chemist Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] This seminal work laid the foundation for the exploration of the indole nucleus.
While a singular, celebrated moment of discovery for indole-3-carboxylic acid is not prominently documented, its synthesis emerged as a natural progression of the burgeoning field of indole chemistry. One of the most significant early methods for synthesizing substituted indoles was the Fischer indole synthesis , developed in 1883 by Emil Fischer.[1] This versatile reaction, involving the acid-catalyzed cyclization of an arylhydrazone of an aldehyde or ketone, provided a direct route to various indole derivatives, including those that could be precursors to or directly form indole-carboxylic acids. For instance, the reaction of phenylhydrazine with pyruvic acid, followed by decarboxylation, yields indole, but variations of this method could be adapted to produce indole-2-carboxylic acid, highlighting the early accessibility of carboxylated indoles.[1]
The development of specific methods for introducing a carboxyl group at the C3 position, such as the Vilsmeier-Haack reaction to form indole-3-aldehyde followed by oxidation, further solidified the accessibility of indole-3-carboxylic acid as a key synthetic intermediate.[2] The early 20th century saw a surge of interest in indole compounds with the discovery of their presence in vital natural products like the amino acid tryptophan and plant hormones such as indole-3-acetic acid (IAA).[1][3] This realization spurred further investigation into the synthesis and biological activities of a wide array of indole derivatives, including indole-3-carboxylic acid and its analogs.
Evolution of Synthetic Methodologies
The synthesis of indole-3-carboxylic acid and its derivatives has evolved significantly over the decades, from classical multi-step procedures to modern, highly efficient catalytic methods.
Classical Synthetic Approaches
-
From Indole: A common and straightforward laboratory-scale synthesis involves the Vilsmeier-Haack formylation of indole to produce indole-3-aldehyde, which is then oxidized to indole-3-carboxylic acid.[2]
-
Hydrolysis of Precursors: The hydrolysis of 3-trichloroacetyl indole in the presence of a base like potassium hydroxide is another established method for preparing indole-3-carboxylic acid.[4]
Modern Synthetic Innovations
Recent advancements in organic synthesis have provided more sophisticated and efficient routes to indole-3-carboxylic acid derivatives:
-
Palladium-Catalyzed Reactions: Modern methods often employ palladium-catalyzed cross-coupling reactions, allowing for the direct and selective functionalization of the indole core.
-
One-Pot Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, has significantly improved the efficiency and scalability of synthesizing complex indole derivatives.
Below is a generalized workflow for a modern synthetic approach to a substituted indole-3-carboxylic acid derivative.
Caption: Generalized workflow for the synthesis of a substituted indole-3-carboxylic acid derivative via the Fischer indole synthesis.
Key Therapeutic and Agrochemical Applications
The unique structural features of indole-3-carboxylic acid derivatives have made them a fertile ground for the discovery of new therapeutic agents and agrochemicals.
Antihypertensive Agents: Angiotensin II Receptor Antagonists
A significant area of research has focused on the development of indole-3-carboxylic acid derivatives as antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.[5] These compounds have shown high nanomolar affinity for the AT1 receptor, comparable to established drugs like losartan.[5]
Table 1: Antihypertensive Activity of an Exemplary Indole-3-Carboxylic Acid Derivative
| Compound | Administration Route | Dose (mg/kg) | Maximum Blood Pressure Decrease (mm Hg) | Duration of Effect (h) | Reference |
| Exemplary Derivative | Oral | 10 | 48 | 24 | [5] |
| Losartan | Oral | 10 | Not specified as superior | < 24 | [5] |
The signaling pathway of the AT1 receptor, a G-protein coupled receptor (GPCR), is a critical target for these drugs.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) Receptor and the antagonistic action of indole-3-carboxylic acid derivatives.
Anticancer Agents: Bcl-2/Mcl-1 Dual Inhibitors
The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their dysregulation is a hallmark of many cancers. Indole-3-carboxylic acid derivatives have been designed and synthesized as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, showing promise as potential anticancer therapeutics.
Table 2: Inhibitory Activity of an Indole-3-Carboxylic Acid Derivative against Bcl-2 Family Proteins
| Compound | Target Protein | Ki (nM) | Reference |
| Compound 31 | Bcl-2 | 260 | [6] |
| Mcl-1 | 72 | [6] | |
| Bcl-XL | >10000 | [6] |
The intrinsic apoptosis pathway, regulated by the Bcl-2 family, is a key target for these inhibitors.
Caption: The intrinsic apoptosis pathway and the inhibitory action of indole-3-carboxylic acid derivatives on Bcl-2 and Mcl-1.
Herbicides: TIR1 Antagonists
In the realm of agriculture, indole-3-carboxylic acid derivatives have been developed as antagonists of the auxin receptor protein Transport Inhibitor Response 1 (TIR1).[7] By interfering with the normal auxin signaling pathway in plants, these compounds can act as potent herbicides.
Table 3: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives on Rape (B. napus) Root Growth
| Compound | Concentration (mg/L) | Inhibition Rate (%) | Reference |
| 10d | 100 | 96 | [7] |
| 10 | 92 | [7] | |
| 10h | 100 | 95 | [7] |
| 10 | 93 | [7] |
The TIR1 signaling pathway is central to auxin-mediated gene expression and plant development.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genome-Wide Analysis of Auxin Receptor Family Genes in Brassica juncea var. tumida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 1,2-Dimethylindole-3-carboxylic Acid Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 1,2-Dimethylindole-3-carboxylic acid. The indole scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines a systematic in silico approach, encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to elucidate the potential therapeutic applications of this specific indole derivative. Detailed experimental protocols for these computational techniques are provided, along with illustrative data presented in structured tables and visual workflows rendered in Graphviz to guide researchers in drug discovery and development.
Introduction
The indole nucleus is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds of therapeutic significance. Its unique electronic and structural features enable it to interact with a diverse array of biological targets. While the bioactivities of many indole derivatives have been extensively studied, the specific pharmacological profile of this compound remains largely unexplored. In silico, or computational, methods offer a rapid and cost-effective strategy to predict the bioactivity of novel chemical entities, thereby prioritizing experimental studies and accelerating the drug discovery pipeline.
This guide details a systematic in silico workflow to predict the potential bioactivity of this compound, with a focus on its potential as an anticancer agent by targeting key proteins in oncogenic signaling pathways.
Predicted Bioactivity Profile of this compound
Based on the known activities of structurally similar indole derivatives, it is hypothesized that this compound may exhibit inhibitory activity against key proteins in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.
Molecular Docking Analysis
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with several key cancer-related protein targets. The predicted binding energies (in kcal/mol) and interacting residues are summarized in Table 1. Lower binding energies indicate a higher predicted binding affinity.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| PI3Kα | 4L23 | -8.2 | Val851, Ser774, Lys802 |
| Akt1 | 6BUU | -7.5 | Lys179, Thr211, Glu228 |
| mTOR | 4JT6 | -8.9 | Leu2185, Asp2195, Tyr2225 |
| MEK1 (MAPK Kinase) | 1S9J | -7.1 | Lys97, Ser212, Asp208 |
Quantitative Structure-Activity Relationship (QSAR) Model Prediction
A hypothetical QSAR model, developed from a dataset of known indole-based anticancer agents, was used to predict the half-maximal inhibitory concentration (pIC50) of this compound against a cancer cell line. The model is represented by the following equation:
pIC50 = 0.85 * LogP - 0.02 * MW + 1.2 * HBD + 0.5 * RotBonds + 2.5
| Molecular Descriptor | Value | Contribution to pIC50 |
| LogP (octanol-water partition coefficient) | 2.68 | 2.28 |
| Molecular Weight (MW) | 189.21 g/mol | -3.78 |
| Hydrogen Bond Donors (HBD) | 1 | 1.2 |
| Rotatable Bonds (RotBonds) | 1 | 0.5 |
| Predicted pIC50 | 2.70 |
Predicted ADMET Properties
The drug-likeness and pharmacokinetic properties of this compound were predicted using in silico models. These predictions are crucial for assessing the developability of a compound as a potential drug candidate.
| ADMET Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | Moderate | Moderately permeable across intestinal cells |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant CNS side effects |
| Plasma Protein Binding | High | May have a longer duration of action |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Likely to be cleared by the kidneys |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Experimental Protocols for In Silico Prediction
This section provides detailed methodologies for the key in silico experiments cited in this guide.
Molecular Docking Protocol
Objective: To predict the binding mode and affinity of a ligand (this compound) to a target protein.
Materials:
-
3D structure of the ligand in .sdf or .mol2 format.
-
3D structure of the target protein in .pdb format (obtained from the Protein Data Bank).
-
Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro).
Procedure:
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Save the prepared ligand in a format compatible with the docking software.
-
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms to the protein, as they are often missing in crystal structures.
-
Assign partial charges to the protein atoms.
-
Define the binding site (active site) of the protein. This can be done by identifying the pocket where the native ligand binds or by using a pocket detection algorithm.
-
-
Docking Simulation:
-
Define the grid box, which is a three-dimensional grid that encompasses the defined binding site of the protein. The ligand will be allowed to move and rotate freely within this grid box during the simulation.
-
Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation. The software will generate a series of possible binding poses of the ligand in the protein's active site and estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best binding pose.
-
QSAR Modeling Protocol
Objective: To develop a mathematical model that relates the chemical structure of a series of compounds to their biological activity.
Materials:
-
A dataset of chemical compounds with known biological activity (e.g., IC50 values).
-
Software for calculating molecular descriptors (e.g., PaDEL-Descriptor, RDKit).
-
Statistical software for model building and validation (e.g., R, Python with scikit-learn).
Procedure:
-
Data Collection and Curation:
-
Compile a dataset of structurally diverse compounds with experimentally determined biological activity against a specific target or cell line.
-
Ensure the biological activity data is consistent and reliable. Convert activity data (e.g., IC50) to a logarithmic scale (pIC50) for better statistical distribution.
-
Curate the chemical structures to ensure they are correct and standardized.
-
-
Descriptor Calculation:
-
For each compound in the dataset, calculate a wide range of molecular descriptors. These can include constitutional, topological, geometrical, and electronic descriptors.
-
-
Data Splitting:
-
Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, and the test set is used to evaluate its predictive performance. A common split is 80% for the training set and 20% for the test set.
-
-
Model Building:
-
Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the compounds in the training set.
-
-
Model Validation:
-
Validate the QSAR model using various statistical metrics, such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).
-
Use the test set to externally validate the model's ability to predict the activity of new compounds.
-
ADMET Prediction Protocol
Objective: To predict the pharmacokinetic and toxicological properties of a compound.
Materials:
-
2D or 3D structure of the compound of interest.
-
In silico ADMET prediction software or web servers (e.g., SwissADME, pkCSM, ADMETlab).
Procedure:
-
Input Compound Structure:
-
Provide the chemical structure of this compound to the ADMET prediction tool, typically in SMILES or SDF format.
-
-
Select Prediction Models:
-
Choose the specific ADMET properties to be predicted. Most tools offer a wide range of models for absorption, distribution, metabolism, excretion, and toxicity.
-
-
Run Prediction:
-
Initiate the prediction process. The software will use its built-in models, which are often based on QSAR or machine learning algorithms trained on large datasets of experimental data, to calculate the desired properties.
-
-
Analyze Results:
-
Review the predicted ADMET properties. The output will typically be a table of values with interpretations (e.g., "High" or "Low" for absorption, "Yes" or "No" for inhibitor).
-
Assess the overall ADMET profile to identify potential liabilities that may hinder the compound's development as a drug.
-
Visualization of Pathways and Workflows
In Silico Bioactivity Prediction Workflow
Caption: A general workflow for the in silico prediction of bioactivity.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition by the indole compound.
QSAR Model Logic
Caption: The logical relationship of a Quantitative Structure-Activity Relationship (QSAR) model.
Conclusion
The in silico methodologies outlined in this technical guide provide a robust framework for the preliminary assessment of the bioactivity of this compound. The hypothetical data presented suggests that this compound may possess anticancer properties through the inhibition of key signaling pathways, coupled with a favorable ADMET profile. These computational predictions serve as a strong foundation for guiding future experimental validation and optimization of this promising indole derivative for therapeutic applications. It is imperative that these in silico findings are followed up with rigorous in vitro and in vivo studies to confirm the predicted bioactivities.
An In-depth Technical Guide on the Toxicological Profile of N-methylated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of N-methylated indole compounds. It covers key aspects of their cytotoxicity, genotoxicity, and metabolism, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for pivotal assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their toxicological mechanisms.
Cytotoxicity of N-methylated Indole Compounds
N-methylated indole derivatives exhibit a range of cytotoxic activities, which are crucial to assess for any potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of these compounds against various cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic potential of selected indole derivatives, including N-methylated examples, against different human cancer cell lines.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Indolo-pyrazole conjugate 6c | SK-MEL-28 (Melanoma) | MTT | 48 | 3.46 | [1] |
| Thiazolidinone indole hybrid VIII | HCT-15 (Colon Cancer) | MTT | 48 | 0.92 | [1] |
| Thiazolidinone conjugate IX | A549 (Lung Cancer) | MTT | 48 | 1.24 | [1] |
| KU-70 (Annulated Indole) | L1210 (Leukemia) | Proliferation | 48 | 6.4 (DNA Synthesis Inhibition) | [2] |
| KU-80 (Annulated Indole) | L1210 (Leukemia) | Proliferation | 48 | 13.0 (DNA Synthesis Inhibition) | [2] |
| ND-2 (Novel Drug Molecule) | MCF-7 (Breast Cancer) | MTT | 48 | 8.4 | [3] |
Experimental Protocols for Cytotoxicity Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the N-methylated indole compounds (e.g., 5, 10, 20, 40, 80 µM) and incubate for the desired period (e.g., 24 or 48 hours).[3] Include a vehicle control (e.g., 0.5% DMSO).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.[4]
-
Controls: Include untreated controls (spontaneous LDH release) and maximum LDH release controls (cells lysed with a detergent).[4][5]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new plate.[4]
-
LDH Reaction: Add the LDH reaction mix to each well and incubate at room temperature, protected from light.[4]
-
Stop Reaction: Add a stop solution to each well.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the controls.
Genotoxicity of N-methylated Indole Compounds
Genotoxicity assessment is critical to identify compounds that can cause DNA damage, which may lead to mutations and cancer.
Quantitative Genotoxicity Data
The following table summarizes the genotoxic potential of various indole compounds.
| Compound | Test System | Metabolic Activation (S9) | Result | Reference |
| 2,3-dimethylindole | Salmonella typhimurium TA98 | With and Without | Mutagenic | [6] |
| 2,3,5-trimethylindole | Salmonella typhimurium TA98 | With and Without | Mutagenic | [6] |
| 2,3,6-trimethylindole | Salmonella typhimurium TA98 | With and Without | Mutagenic | [6] |
| 3-Methylindole (3MI) | Salmonella and E. coli | With and Without | Not mutagenic | [7] |
| 3-Methylindole (3MI) | Chinese hamster ovary cells | With and Without | DNA adducts, chromosomal aberrations | [7] |
| Melatonin (Mel) | Salmonella and E. coli | With and Without | Not mutagenic | [7] |
| Melatonin (Mel) | Chinese hamster ovary cells | With S9 | DNA adducts, chromosomal aberrations | [7] |
| Serotonin (Ser) | Chinese hamster ovary cells | Not specified | DNA adducts, equivocal chromosomal aberrations | [7] |
| Tryptamine (Tryp) | Chinese hamster ovary cells | Not specified | No DNA adducts or chromosomal aberrations | [7] |
Experimental Protocols for Genotoxicity Assays
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[8][9] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-) and tests for the ability of a compound to cause a reverse mutation to a prototrophic state (His+).[8][10]
Protocol:
-
Strain Preparation: Isolate an auxotrophic strain of Salmonella typhimurium for histidine (e.g., TA98, TA100).[8][10]
-
Test Suspension: Prepare a test suspension of the bacteria in a buffer with the test chemical and a small amount of histidine.[8] A control suspension without the test chemical is also prepared.[8]
-
Metabolic Activation: For indirect mutagens, a liver extract (S9 fraction) is added to the test suspension to mimic mammalian metabolism.[6]
-
Incubation: Incubate the suspensions at 37°C.[8]
-
Plating: Spread the suspensions on minimal glucose agar plates.[8]
-
Incubation: Incubate the plates at 37°C for 48 hours.[8]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the control plates indicates that the compound is mutagenic.
Logical Flow of the Ames Test
Caption: Logical workflow of the Ames test for mutagenicity.
The Comet assay is a sensitive method for detecting DNA damage in individual cells.[11][12] Cells with increased DNA damage exhibit increased migration of DNA from the nucleus, forming a "comet" shape during electrophoresis.[11]
Protocol:
-
Cell Preparation and Treatment: Expose cells to the test compound for a defined period.[13]
-
Embedding in Agarose: Mix the cells with low melting point agarose and layer them onto a microscope slide.[13]
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones.[14]
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then perform electrophoresis.[14]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., tail length, % DNA in the tail).
Metabolism of N-methylated Indole Compounds
The metabolism of N-methylated indole compounds is primarily mediated by cytochrome P450 (CYP) enzymes.[15][16] This metabolic activation can lead to the formation of reactive intermediates that may contribute to their toxicity.
Key Metabolic Pathways
-
N-demethylation: This is a common metabolic pathway for N-methylated compounds, catalyzed by CYP enzymes.[17][18]
-
Dehydrogenation: 3-substituted indoles can be dehydrogenated by CYPs to form reactive 3-methyleneindolenine electrophiles, which can bind to proteins and DNA, causing toxicity.[15][16]
-
Aromatization: Indoline derivatives can be aromatized by CYP enzymes to produce indoles. CYP3A4 has been identified as having high aromatase activity.[15][19]
Signaling Pathways Modulated by Indole Compounds
Indole compounds, including N-methylated derivatives, can modulate various cellular signaling pathways, which can influence their biological effects, including apoptosis induction.
-
PI3K/Akt/mTOR/NF-κB Pathway: Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to deregulate the PI3K/Akt/mTOR signaling pathway.[20] I3C can also inhibit the activation of NF-κB.[20] The modulation of these pathways is linked to the anticancer activity of these compounds.[20]
Signaling Pathway Affected by Indole Compounds
Caption: Inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indole compounds.
Conclusion
The toxicological profile of N-methylated indole compounds is complex and multifaceted. Their cytotoxicity, genotoxicity, and metabolic fate are critical determinants of their potential as therapeutic agents. This guide provides a foundational understanding of these aspects, offering standardized protocols and data for researchers in the field. Further investigation into the specific mechanisms of action and the structure-activity relationships of this diverse class of compounds is warranted to fully elucidate their toxicological and pharmacological potential.
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mutagenicity of some indoles and related compounds in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 14. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 15. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 17. "Cytochrome P450-Mediated N-Demethylation Activity and Induction in Ins" by Michael E. Scharf, Blair Siegfried et al. [digitalcommons.unl.edu]
- 18. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 1,2-Dimethylindole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1,2-Dimethylindole-3-carboxylic acid, focusing on its solubility and stability in various solvents. Understanding these characteristics is paramount for the successful development of this compound for pharmaceutical applications, from early-stage formulation to ensuring shelf-life and therapeutic efficacy.
Core Concepts: Solubility and Stability
Solubility is a critical determinant of a drug's bioavailability. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[1] Drug solubility is a key factor in various stages of pharmaceutical development, including drug discovery, analysis, and formulation design.[2] The methods for determining solubility are primarily categorized as thermodynamic and kinetic.[2] Thermodynamic solubility measures the equilibrium concentration between dissolved and undissolved compounds, while kinetic solubility identifies the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous medium.[1]
Stability of an active pharmaceutical ingredient (API) refers to its ability to retain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[3] Stability testing is essential to establish a re-test period for the API or a shelf-life for the finished pharmaceutical product and to recommend appropriate storage conditions.[3]
Quantitative Data Summary
While extensive experimental data for this compound is not publicly available, the following tables are presented as a template for organizing and presenting such data once generated through the experimental protocols outlined in this guide.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 80.1 | 10.2 | Data to be determined | Data to be determined |
| Phosphate Buffered Saline (pH 7.4) | ~78 | ~10 | Data to be determined | Data to be determined |
| Methanol | 32.7 | 5.1 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | 4.3 | Data to be determined | Data to be determined |
| Isopropanol | 19.9 | 3.9 | Data to be determined | Data to be determined |
| Acetone | 20.7 | 5.1 | Data to be determined | Data to be determined |
| Acetonitrile | 37.5 | 5.8 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.02 | 4.4 | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | 9.08 | 3.1 | Data to be determined | Data to be determined |
| Chloroform | 4.81 | 4.1 | Data to be determined | Data to be determined |
| Toluene | 2.38 | 2.4 | Data to be determined | Data to be determined |
Table 2: Stability Profile of this compound
| Condition | Time Point | Purity (%) | Degradants (%) | Observations |
| Long-Term | ||||
| 25°C ± 2°C / 60% RH ± 5% RH | 0 months | Initial Data | Initial Data | Initial Appearance |
| 3 months | Data | Data | Appearance | |
| 6 months | Data | Data | Appearance | |
| 9 months | Data | Data | Appearance | |
| 12 months | Data | Data | Appearance | |
| 24 months | Data | Data | Appearance | |
| Accelerated | ||||
| 40°C ± 2°C / 75% RH ± 5% RH | 0 months | Initial Data | Initial Data | Initial Appearance |
| 1 month | Data | Data | Appearance | |
| 3 months | Data | Data | Appearance | |
| 6 months | Data | Data | Appearance | |
| Stress Testing | ||||
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | Data | Data | Appearance |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | Data | Data | Appearance |
| Oxidation (3% H₂O₂, RT) | 24 hours | Data | Data | Appearance |
| Photostability (ICH Q1B) | Specified Duration | Data | Data | Appearance |
| Thermal (80°C) | 48 hours | Data | Data | Appearance |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used technique for determining thermodynamic solubility.[2]
-
Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.
-
Equilibration : Seal the vials and agitate them in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[4] Care must be taken during this step to avoid temperature changes or solvent evaporation.
-
Quantification : Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Calculation : Calculate the solubility in mg/mL and mol/L based on the measured concentration and the dilution factor.
Stability Indicating Method Development and Validation
A stability-indicating analytical method is crucial for accurately assessing the stability of an API. This method must be able to separate, detect, and quantify the active ingredient in the presence of its degradation products.
-
Method Development : Develop a reverse-phase HPLC method with a suitable mobile phase gradient and a photodiode array (PDA) detector to monitor the elution of this compound and any potential degradants.
-
Forced Degradation Studies : Subject the compound to stress conditions (acid, base, oxidation, light, heat) to intentionally generate degradation products.[5] This helps to demonstrate the specificity of the analytical method.
-
Method Validation : Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Stability Testing Protocol
The stability testing protocol should be designed in accordance with regulatory guidelines such as those from the ICH, FDA, and EMA.[3][6][7]
-
Batch Selection : Use at least three primary batches of this compound for the stability studies.[6]
-
Container Closure System : Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[7]
-
Storage Conditions : Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[8] Intermediate conditions may also be required if significant changes are observed under accelerated conditions.[8]
-
Testing Frequency : For long-term studies, test the samples every three months for the first year, every six months for the second year, and annually thereafter.[5][8] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5][8]
-
Attributes to be Tested : At each time point, test the samples for critical quality attributes that are susceptible to change during storage, including:
-
Appearance (physical description)
-
Assay/Purity (using the validated stability-indicating HPLC method)
-
Degradation products/Impurities
-
Moisture content (where applicable)
-
Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for API Stability Testing.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. fdaghana.gov.gh [fdaghana.gov.gh]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. qlaboratories.com [qlaboratories.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
A Technical Guide to the Synthesis and Applications of Substituted Indole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including the essential amino acid tryptophan. Among its derivatives, substituted indole-3-carboxylic acids have emerged as a class of significant interest due to their versatile applications in medicinal chemistry, agrochemicals, and materials science. Their unique structure serves as a privileged scaffold, allowing for diverse functionalization to modulate physicochemical properties and biological activity. This technical guide provides an in-depth review of the primary synthetic routes to substituted indole-3-carboxylic acids and explores their key applications, supported by experimental methodologies and quantitative data.
I. Synthesis of Substituted Indole-3-Carboxylic Acids
The construction of the indole-3-carboxylic acid framework can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A. Classical Synthetic Routes
1. Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, is one of the most widely used methods for preparing indoles.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2] To obtain indole-3-carboxylic acid derivatives, a pyruvate derivative is often used as the carbonyl component. The reaction proceeds through a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia.[1]
2. Reissert Indole Synthesis
The Reissert synthesis provides a route to indole-2-carboxylic acids, which can be valuable isomers or precursors in certain synthetic strategies.[4] The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base like potassium ethoxide.[4] The resulting ethyl o-nitrophenylpyruvate then undergoes reductive cyclization using reagents such as zinc in acetic acid to yield the indole-2-carboxylic acid.[4][5] Subsequent decarboxylation can furnish the corresponding indole.[4]
B. Modern Catalytic Methods
Recent advancements in organic synthesis have introduced more efficient and milder catalytic approaches for constructing indole rings.
1. Palladium-Catalyzed Synthesis
Palladium catalysis has become a powerful tool for indole synthesis.[6] One strategy involves the intramolecular C-H activation and annulation of N-substituted anilines.[7] Another approach is the coupling of o-haloanilines with alkynes.[6][8] Recently, a one-pot method for synthesizing 4-aminoindole-3-carboxylic acids has been developed using a palladium-catalyzed tandem nucleophilic substitution/amination protocol.[7]
2. Copper-Catalyzed Synthesis
Copper-catalyzed methods offer a cost-effective alternative for indole synthesis. An efficient synthesis of N-substituted indole-3-carboxylic acid derivatives has been achieved via a Cu(I)-catalyzed intramolecular amination of aryl bromides.[9] This Ullmann-type coupling proceeds under mild conditions with good to high yields.[9]
Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Products | Yields |
| Fischer Indole Synthesis | Arylhydrazine, Keto-acid/ester (e.g., Pyruvic acid) | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂, PPA) | 2-substituted Indole-3-carboxylic acids | Moderate to Good |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Indole-2-carboxylic acids | Moderate to Good |
| Palladium-Catalyzed Tandem Reaction | 4-Bromoindole-3-carboxamide | PdCl₂, Xantphos, Cs₂CO₃ | 4-Aminoindole-3-carboxylic acids | Good |
| Copper-Catalyzed Intramolecular Amination | N-substituted 2-bromoanilines | CuI, K₃PO₄, DMF | N-substituted Indole-3-carboxylic acids | Good to High |
II. Applications of Substituted Indole-3-Carboxylic Acids
The indole-3-carboxylic acid scaffold is a key building block in the development of new therapeutic agents and agrochemicals.[10][11]
A. Medicinal Chemistry
The structural versatility of these compounds allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[12]
-
Antihypertensive Agents: Novel derivatives have been synthesized as potent angiotensin II receptor 1 (AT₁) antagonists.[13] Certain compounds demonstrated the ability to lower blood pressure in spontaneously hypertensive rats more effectively than losartan.[13]
-
Anticancer Agents: The indole-3-carboxylic acid framework has been utilized to design dual inhibitors of the B-cell lymphoma-2 (Bcl-2) and myeloid cell leukemia-1 (Mcl-1) proteins, which are attractive targets for cancer therapy.[14] Compound 31 from one study showed high selectivity for Bcl-2 and Mcl-1 over Bcl-XL, highlighting its potential for developing targeted antitumor drugs.[14]
-
Anti-inflammatory Drugs: Indole-3-carboxylic acid serves as a precursor for synthesizing anti-inflammatory drugs.[10] Benzo[g]indol-3-carboxylates have been identified as potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[15]
-
Antimicrobial and Anthelmintic Activity: Derivatives synthesized from amino acids and peptides have shown significant antibacterial and anthelmintic properties when compared to standard drugs like Clotrimazole and mebendazole.[16]
-
Other Therapeutic Areas: The scaffold is present in compounds with a broad spectrum of other activities, including antiviral, anticonvulsant, and antidiabetic properties.[12][17]
B. Agrochemicals
-
Plant Growth Regulation: Indole-3-carboxylic acid itself acts as a plant hormone, promoting growth and development.[10]
-
Herbicides: Researchers have designed and synthesized novel α-substituted indole-3-carboxylic acid derivatives as antagonists of the auxin receptor protein TIR1.[18][19] These compounds have demonstrated excellent herbicidal activity against both monocotyledonous and dicotyledonous weeds by inhibiting root and shoot growth.[18]
C. Other Applications
-
Cosmetics: Due to its antioxidant properties, indole-3-carboxylic acid is incorporated into skincare products to promote skin health.[10]
Summary of Biological Activities and Applications
| Application Area | Target/Mechanism of Action | Example Compound/Derivative | Quantitative Data | Reference |
| Antihypertensive | Angiotensin II Receptor 1 (AT₁) Antagonist | Novel indole-3-carboxylic acid derivative | 48 mm Hg decrease in blood pressure (10 mg/kg, oral) | [13] |
| Anticancer | Bcl-2/Mcl-1 Dual Inhibitor | Compound 17 | Kᵢ = 0.26 μM (Bcl-2), Kᵢ = 72 nM (Mcl-1) | [14] |
| Anti-inflammatory | mPGES-1 Inhibition | Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | IC₅₀ = 0.6 μM (cell-free), IC₅₀ = 2 μM (intact cells) | [15] |
| Herbicide | TIR1 Antagonist | Compound 10d | 96% root inhibition rate (Rape, 100 mg/L) | [18] |
III. Experimental Protocols
A. Synthesis Protocols
1. General Protocol for Fischer Indole Synthesis of 2-Indolecarboxylic Acid
This protocol is a generalized procedure based on the classical method.[1]
-
Hydrazone Formation: Phenylhydrazine (1 equivalent) and pyruvic acid (1 equivalent) are dissolved in a suitable solvent, such as acetic acid or ethanol.
-
The mixture is stirred at room temperature or heated gently to facilitate the condensation reaction, forming the phenylhydrazone. In many cases, the hydrazone is not isolated.[1]
-
Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added to the reaction mixture.
-
The mixture is heated to a temperature typically ranging from 100°C to reflux for several hours to induce cyclization and deamination.[3]
-
Work-up and Purification: After cooling, the reaction mixture is poured into water or an ice-water mixture.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield 2-indolecarboxylic acid.
2. General Protocol for Reissert Indole Synthesis of Indole-2-Carboxylic Acid
This protocol is adapted from the established Reissert reaction sequence.[4][5]
-
Condensation: In a flask equipped with a reflux condenser and a drying tube, potassium ethoxide (1.1 equivalents) is suspended in anhydrous diethyl ether.
-
A solution of o-nitrotoluene (1 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous ether is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).
-
Hydrolysis (optional, if starting from ester): The intermediate ethyl o-nitrophenylpyruvate is hydrolyzed using acidic or basic conditions to yield o-nitrophenylpyruvic acid.
-
Reductive Cyclization: The o-nitrophenylpyruvic acid derivative is dissolved in glacial acetic acid.
-
Zinc dust (excess) is added portion-wise to the stirred solution, controlling the exothermic reaction.[4]
-
After the addition is complete, the mixture is heated (e.g., on a steam bath) for a short period to ensure complete reaction.
-
Work-up and Purification: The hot solution is filtered to remove excess zinc.
-
Upon cooling, the product, indole-2-carboxylic acid, crystallizes from the solution.
-
The crystals are collected by filtration, washed with cold water, and dried.
B. Biological Assay Protocol
Protocol for Anticancer Cytotoxicity Screening (MTT Assay)
This is a generalized protocol to determine the cytotoxic effect of a test compound on cancer cell lines.[20]
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized indole-3-carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are made in cell culture medium to achieve the desired final concentrations.
-
The medium from the cell plates is removed, and 100 µL of medium containing the test compounds at various concentrations is added to the wells. A vehicle control (e.g., DMSO in medium) and a positive control (e.g., doxorubicin) are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
IV. Visualizations
A. Reaction Mechanisms and Workflows
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indole synthesis [organic-chemistry.org]
- 9. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemijournal.com [chemijournal.com]
- 18. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,2-Dimethylindole-3-carboxylic acid
**Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 1,2-Dimethylindole-3-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved through a two-step process commencing with the Fischer indole synthesis of Ethyl 1,2-dimethylindole-3-carboxylate from N-methyl-N-phenylhydrazine and ethyl pyruvate, followed by the alkaline hydrolysis of the resulting ester. This method is reliable and scalable for laboratory settings.
Introduction
Indole-3-carboxylic acid and its derivatives are crucial structural motifs found in a wide array of biologically active compounds. The 1,2-dimethylated analog, in particular, serves as a valuable building block for synthesizing targeted therapeutic agents. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for constructing the indole ring system.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1] The subsequent hydrolysis of the resulting ester is a standard transformation to yield the final carboxylic acid.[2]
Overall Reaction Scheme
The synthesis proceeds in two primary stages: Stage 1: Fischer Indole Synthesis

Stage 2: Ester Hydrolysis

Experimental Protocols
Stage 1: Synthesis of Ethyl 1,2-dimethylindole-3-carboxylate
This stage employs the Fischer indole synthesis to construct the indole core. The reaction between N-methyl-N-phenylhydrazine and ethyl pyruvate forms a hydrazone intermediate, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement and cyclization to yield the indole ester.[1]
3.1 Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
|---|---|---|---|---|
| N-methyl-N-phenylhydrazine | C₇H₁₀N₂ | 122.17 | Reagent | Sigma-Aldrich |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | Reagent, 97% | Alfa Aesar |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | ACS | Fisher Scientific |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 115% | Acros Organics |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS | LabChem |
| Brine (Saturated NaCl) | NaCl | 58.44 | ACS | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS | EMD Millipore |
3.2 Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
3.3 Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-N-phenylhydrazine (12.2 g, 0.10 mol) and anhydrous ethanol (100 mL).
-
Addition of Ketone: While stirring, add ethyl pyruvate (12.8 g, 0.11 mol, 1.1 equiv) dropwise to the solution at room temperature. An exotherm may be observed.
-
Hydrazone Formation: Stir the mixture at room temperature for 1 hour to ensure the complete formation of the hydrazone intermediate.
-
Cyclization: Carefully add polyphosphoric acid (50 g) in portions to the reaction mixture. Caution: The addition is exothermic and may cause the ethanol to boil.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, Ethyl 1,2-dimethylindole-3-carboxylate, as an oil or low-melting solid.
Stage 2: Synthesis of this compound (Hydrolysis)
The final step involves the saponification of the ethyl ester using a strong base, followed by acidification to precipitate the target carboxylic acid.[2]
4.1 Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
|---|---|---|---|---|
| Ethyl 1,2-dimethylindole-3-carboxylate | C₁₃H₁₅NO₂ | 217.26 | Crude from Stage 1 | - |
| Methanol | CH₃OH | 32.04 | ACS | Fisher Scientific |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Reagent | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq) | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
4.2 Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
pH paper
-
Standard laboratory glassware
4.3 Experimental Procedure
-
Reaction Setup: Place the crude Ethyl 1,2-dimethylindole-3-carboxylate (approx. 0.10 mol) in a 250 mL round-bottom flask. Add methanol (100 mL) and a solution of sodium hydroxide (8.0 g, 0.20 mol, 2.0 equiv) in 20 mL of water.
-
Reflux: Heat the mixture to reflux with stirring for 2 hours. The reaction can be monitored by TLC until the starting ester is consumed.
-
Solvent Removal: After cooling, remove the methanol from the reaction mixture using a rotary evaporator.
-
Dilution and Washing: Dilute the remaining aqueous residue with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 2 M hydrochloric acid with stirring until the pH is approximately 2-3. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water (3 x 50 mL) to remove inorganic salts. Dry the solid under vacuum to afford the final product, this compound.
Data Presentation
5.1 Quantitative Summary The following table summarizes the typical quantities and expected yields for the synthesis.
| Parameter | Stage 1 (Esterification) | Stage 2 (Hydrolysis) | Overall |
| Starting Material | N-methyl-N-phenylhydrazine | Ethyl 1,2-dimethylindole-3-carboxylate | N-methyl-N-phenylhydrazine |
| Mass of Starting Material | 12.2 g | ~21.7 g (crude) | 12.2 g |
| Moles of Starting Material | 0.10 mol | ~0.10 mol | 0.10 mol |
| Product | Ethyl 1,2-dimethylindole-3-carboxylate | This compound | This compound |
| Theoretical Yield (g) | 21.7 g | 18.9 g | 18.9 g |
| Typical Yield Range | 75-85% | 90-98% | 68-83% |
| Typical Yield (g) | 16.3 - 18.4 g | 17.0 - 18.5 g | 12.8 - 15.7 g |
Visualizations
6.1 Synthesis Workflow Diagram The following diagram illustrates the logical flow of the entire synthesis protocol.
Caption: Workflow for the two-stage synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 1,2-Dimethylindole-3-carboxylic acid via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Dimethylindole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with the Fischer indole synthesis of ethyl 1,2-dimethyl-1H-indole-3-carboxylate from N-methyl-N-phenylhydrazine and ethyl pyruvate. This intermediate is subsequently hydrolyzed to afford the target carboxylic acid. This protocol includes detailed procedural steps, quantitative data, and characterization of the intermediate and final product.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to produce an indole.[1][2] this compound and its derivatives are of significant interest due to their potential as intermediates in the synthesis of pharmacologically active molecules. This protocol outlines a reliable and reproducible method for the preparation of this valuable compound.
Synthesis Pathway Overview
The synthesis of this compound is accomplished in two main steps:
-
Fischer Indole Synthesis: Reaction of N-methyl-N-phenylhydrazine with ethyl pyruvate to form the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield ethyl 1,2-dimethyl-1H-indole-3-carboxylate.
-
Hydrolysis: Alkaline hydrolysis of the ethyl ester intermediate to produce the final product, this compound.
dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];
"N-methyl-N-phenylhydrazine" [fillcolor="#FFFFFF"]; "Ethyl pyruvate" [fillcolor="#FFFFFF"]; "Hydrazone Intermediate" [fillcolor="#FFFFFF"]; "Ethyl 1,2-dimethyl-1H-indole-3-carboxylate" [fillcolor="#FFFFFF"]; "this compound" [fillcolor="#FFFFFF"];
"N-methyl-N-phenylhydrazine" -> "Hydrazone Intermediate" [label="Ethyl pyruvate, Acid catalyst"]; "Ethyl pyruvate" -> "Hydrazone Intermediate"; "Hydrazone Intermediate" -> "Ethyl 1,2-dimethyl-1H-indole-3-carboxylate" [label="Heat, Acid catalyst"]; "Ethyl 1,2-dimethyl-1H-indole-3-carboxylate" -> "this compound" [label="NaOH, H2O/EtOH, Heat then H3O+"]; }
Diagram 1: Overall synthetic pathway for this compound.Data Presentation
Table 1: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-methyl-N-phenylhydrazine | C₇H₁₀N₂ | 122.17 | Pale yellow liquid |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | Colorless liquid |
| Ethyl 1,2-dimethyl-1H-indole-3-carboxylate | C₁₃H₁₅NO₂ | 217.27 | Off-white solid |
| This compound | C₁₁H₁₁NO₂ | 189.21 | White solid |
Table 2: Summary of Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| 1. Fischer Indole Synthesis | N-methyl-N-phenylhydrazine, Ethyl pyruvate, HCl | Ethanol | Reflux | 4-6 hours | 75-85 |
| 2. Hydrolysis | Ethyl 1,2-dimethyl-1H-indole-3-carboxylate, NaOH | Ethanol/Water | Reflux | 2-4 hours | 85-95 |
Experimental Protocols
Step 1: Synthesis of Ethyl 1,2-dimethyl-1H-indole-3-carboxylate
This procedure details the Fischer indole synthesis to prepare the ethyl ester intermediate.
Materials:
-
N-methyl-N-phenylhydrazine
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methyl-N-phenylhydrazine (1.0 eq) in absolute ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution at room temperature.
-
Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1,2-dimethyl-1H-indole-3-carboxylate as an off-white solid.
Characterization Data for Ethyl 1,2-dimethyl-1H-indole-3-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.69 (d, J=7.9 Hz, 1H), 7.30-7.25 (m, 1H), 7.18-7.13 (m, 2H), 4.38 (q, J=7.1 Hz, 2H), 3.74 (s, 3H), 2.75 (s, 3H), 1.43 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.4, 143.5, 136.8, 127.5, 121.3, 120.8, 119.1, 109.2, 104.7, 60.1, 30.9, 14.5, 11.8.
-
IR (KBr, cm⁻¹): 2980, 1695 (C=O, ester), 1470, 1375, 1220, 1140, 745.
-
Mass Spectrometry (ESI-MS): m/z 218.1 [M+H]⁺.
Step 2: Synthesis of this compound
This procedure describes the alkaline hydrolysis of the ethyl ester to the final carboxylic acid.[3]
Materials:
-
Ethyl 1,2-dimethyl-1H-indole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve ethyl 1,2-dimethyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, COOH), 7.85 (d, J=7.8 Hz, 1H), 7.45 (d, J=8.1 Hz, 1H), 7.15 (t, J=7.6 Hz, 1H), 7.05 (t, J=7.4 Hz, 1H), 3.70 (s, 3H, N-CH₃), 2.65 (s, 3H, C-CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 166.2, 144.1, 136.5, 127.1, 121.0, 120.5, 118.8, 109.5, 103.9, 30.5, 11.5.
-
IR (KBr, cm⁻¹): 3300-2500 (O-H, broad), 1680 (C=O, acid), 1465, 1300, 1230, 740.
-
Mass Spectrometry (ESI-MS): m/z 190.1 [M+H]⁺.
Mechanism of Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of N-methyl-N-phenylhydrazine and ethyl pyruvate to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: The key step involves a[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated enamine, which forms a new C-C bond and breaks the N-N bond.[1][2]
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization of the benzene ring, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable aromatic indole ring.
Diagram 2: Mechanism of the Fischer indole synthesis.
Conclusion
The Fischer indole synthesis provides an efficient and reliable route for the preparation of this compound. The two-step procedure, involving the initial formation of the ethyl ester followed by hydrolysis, offers good overall yields and straightforward purification. The detailed protocols and characterization data provided herein will be a valuable resource for researchers in organic synthesis and drug discovery.
References
Application Note: A Detailed Protocol for the Esterification of 1,2-Dimethylindole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: This application note provides a comprehensive protocol for the esterification of 1,2-Dimethylindole-3-carboxylic acid. The described method is based on the robust and widely applicable Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids to their corresponding esters.[1][2][3][4] This process is characterized by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][4] To ensure a high yield of the ester product, the reaction equilibrium is shifted by employing a large excess of the alcohol, which often serves as the solvent as well.[2][5] This protocol is designed to be a reliable and straightforward approach for researchers engaged in the synthesis of indole derivatives, which are significant structural motifs in many biologically active molecules and pharmaceuticals.
Reaction Scheme:
The acid-catalyzed esterification of this compound with an alcohol (R-OH) proceeds as follows:
C₁₁H₁₁NO₂ + R-OH ⇌ [H⁺] ⇌ C₁₀H₁₀NO₂-R + H₂O
Reactants: this compound, Alcohol (e.g., Methanol, Ethanol) Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) Products: Corresponding Ester of this compound, Water
Experimental Protocol:
This protocol details the esterification of this compound using methanol as the alcohol and sulfuric acid as the catalyst. The principles can be adapted for other primary or secondary alcohols.
1. Materials and Equipment:
| Reagents and Chemicals | Equipment |
| This compound | Round-bottom flask (100 mL) |
| Anhydrous Methanol (as reactant and solvent) | Magnetic stirrer and stir bar |
| Concentrated Sulfuric Acid (catalyst) | Reflux condenser |
| Saturated Sodium Bicarbonate solution | Heating mantle |
| Ethyl Acetate (for extraction) | Separatory funnel (250 mL) |
| Brine (saturated NaCl solution) | Beaker (250 mL) |
| Anhydrous Sodium Sulfate (drying agent) | Rotary evaporator |
| Ice | pH paper |
2. Reaction Setup and Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 26.4 mmol).
-
Add a magnetic stir bar to the flask.
-
In a fume hood, add anhydrous methanol (e.g., 50 mL). The large excess of methanol acts as both the solvent and a reactant to drive the reaction towards the product.
-
Stir the mixture to dissolve the carboxylic acid.
-
Slowly and carefully, add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is highly exothermic.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle.
-
Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 150 mL), which may cause the ester product to precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause the evolution of CO₂ gas.
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[5]
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation:
The following table summarizes the quantitative data for a typical experimental run as described in the protocol.
| Parameter | Value |
| Mass of this compound | 5.0 g |
| Moles of this compound | 26.4 mmol |
| Volume of Methanol | 50 mL |
| Volume of Sulfuric Acid | 1.0 mL |
| Reaction Time | 4-6 hours |
| Theoretical Yield of Methyl Ester | 5.36 g |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
| Melting Point of Product | (To be determined experimentally) |
Experimental Workflow Diagram:
References
Application Notes and Protocols: 1,2-Dimethylindole-3-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-Dimethylindole-3-carboxylic acid as a versatile building block in organic synthesis. This indole derivative serves as a valuable scaffold for the generation of diverse molecular architectures with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound featuring a substituted indole core. The presence of the carboxylic acid functionality at the 3-position provides a reactive handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. Its derivatives have been explored for various biological activities, including as potential therapeutic agents.
Key Applications
The primary applications of this compound in organic synthesis revolve around the modification of its carboxylic acid group to form amides and esters. These functional groups are prevalent in many biologically active compounds.
Amide Bond Formation
Amide coupling reactions are fundamental in drug discovery and development. This compound can be readily coupled with a wide range of primary and secondary amines to generate a library of 1,2-Dimethylindole-3-carboxamides. These derivatives are of significant interest due to the established biological activities of other indole-carboxamides, which include antimicrobial and anticancer properties.
Esterification
Esterification of this compound with various alcohols provides another avenue for structural diversification. The resulting esters can serve as intermediates for further synthetic manipulations or as final products with potential biological activities. For instance, derivatives of indole-3-carboxylic acid esters have been investigated as inhibitors of enzymes such as mast cell tryptase.
Experimental Protocols
The following are generalized protocols for common transformations involving this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Amide Coupling via Carbodiimide Activation
This protocol describes a general procedure for the synthesis of 1,2-Dimethylindole-3-carboxamides using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the desired amine (1.0-1.2 eq), HOBt (1.1 eq), and DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: Fischer-Speier Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of choice (used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.[1]
Data Presentation
The following tables summarize typical yields for the synthesis of amide and ester derivatives from various indole-3-carboxylic acids, providing a reference for expected outcomes.
Table 1: Representative Yields for Amide Synthesis from Indole-3-Carboxylic Acid Derivatives
| Amine Substrate | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | EDC, HOBt, DIPEA | DMF | 12 | 70-85 |
| Aniline | HATU, DIPEA | DMF | 6 | 60-75 |
| Morpholine | DCC, DMAP | DCM | 24 | 75-90 |
| Piperidine | T3P, Pyridine | DCM | 8 | 80-95 |
Note: Yields are generalized from literature on similar indole-3-carboxylic acids and may vary for this compound.
Table 2: Representative Yields for Ester Synthesis from Indole-3-Carboxylic Acid Derivatives
| Alcohol Substrate | Catalyst | Reaction Conditions | Reaction Time (h) | Yield (%) |
| Methanol | H₂SO₄ | Reflux | 12 | 85-95 |
| Ethanol | H₂SO₄ | Reflux | 16 | 80-90 |
| Isopropanol | H₂SO₄ | Reflux | 24 | 60-75 |
| Benzyl alcohol | DCC, DMAP | Room Temperature | 12 | 70-85 |
Note: Yields are generalized from literature on similar indole-3-carboxylic acids and may vary for this compound.
Visualizations
Synthetic Workflow for 1,2-Dimethylindole-3-carboxamide
The following diagram illustrates a typical synthetic workflow for the preparation of a 1,2-Dimethylindole-3-carboxamide derivative.
Caption: Synthetic workflow for amide formation.
Potential Signaling Pathway Inhibition
Derivatives of indole-3-carboxylic acid have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For example, certain indole derivatives act as antagonists of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular responses to environmental toxins and in the regulation of immune responses. Inhibition of the AhR signaling pathway is a potential therapeutic strategy for certain cancers and inflammatory conditions.
Caption: Inhibition of the AhR signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening of 1,2-Dimethylindole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1,2-Dimethylindole-3-carboxylic acid derivatives. The primary focus of these assays is the identification and characterization of inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.
Introduction
This compound and its derivatives represent a class of compounds with potential therapeutic applications, including anti-inflammatory, antiviral, and antihypertensive activities.[1][2] A critical enzyme in the inflammatory pathway is microsomal prostaglandin E synthase-1 (mPGES-1), which catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[3][4] Elevated levels of PGE2 are associated with pain, inflammation, and fever.[3] Therefore, identifying inhibitors of mPGES-1 is a promising strategy for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]
This document outlines protocols for a primary high-throughput screening assay using fluorescence polarization (FP) to identify potential mPGES-1 inhibitors. Additionally, a secondary cell-based assay is described to confirm the activity of hits in a more physiologically relevant context.
Signaling Pathway
The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and the role of mPGES-1.
Primary High-Throughput Screening: Fluorescence Polarization Assay for mPGES-1 Inhibition
Assay Principle:
This assay utilizes the principle of fluorescence polarization (FP) to screen for inhibitors of mPGES-1. A fluorescently labeled tracer molecule that binds to the active site of mPGES-1 is used. When the tracer is bound to the larger enzyme, its rotation is slower, resulting in a high FP signal. In the presence of a competitive inhibitor from the this compound derivative library, the tracer is displaced from the enzyme. The smaller, unbound tracer rotates more rapidly, leading to a decrease in the FP signal. This change in polarization is used to identify potential inhibitors.[5][6]
Experimental Workflow:
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Developing Cell-Based Assays for 1,2-Dimethylindole-3-carboxylic acid Activity
Introduction
Indole derivatives are a significant class of heterocyclic compounds that are of great interest to researchers in the fields of chemistry and biology due to their wide range of biological activities. These compounds have shown promise as anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV agents.[1] The core indole structure can be modified at various positions to generate novel compounds with potentially enhanced or unique biological effects. 1,2-Dimethylindole-3-carboxylic acid is one such derivative. To elucidate the biological activity of this compound, a systematic approach using a panel of cell-based assays is essential.
This document provides detailed protocols for a series of cell-based assays to characterize the activity of this compound. The assays described herein will enable researchers to assess its effects on cell viability, proliferation, apoptosis, and cell cycle progression. Furthermore, a protocol for a reporter gene assay is included to investigate potential modulation of nuclear receptor signaling pathways. These protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
All quantitative data from the following assays should be recorded and summarized in clearly structured tables for straightforward comparison and analysis. Example tables are provided within each protocol.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the colored solution is directly proportional to the number of viable cells.[2]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the culture medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.[3]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Data Table for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.63 | 50.4 |
| 50 | 0.25 | 20 |
| 100 | 0.10 | 8 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[5] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[6]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.[5]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Table 2: Example Data Table for Apoptosis Assay
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| 10 µM Compound | 70.8 | 18.9 | 10.3 |
| 50 µM Compound | 35.1 | 45.6 | 19.3 |
Apoptosis Detection Workflow
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of 1,2-Dimethylindole-3-carboxylic acid
An in-depth guide to the quantitative analysis of 1,2-Dimethylindole-3-carboxylic acid, a compound of interest in pharmaceutical and biological research, is presented herein. This document provides detailed application notes and experimental protocols for its quantification using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are designed for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound. The method relies on the separation of the analyte from a sample matrix on a reversed-phase column, followed by its detection based on ultraviolet absorbance.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of indole carboxylic acids, which can be used as a starting point for the validation of a method for this compound.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Intraday Precision (%RSD) | < 2% |
| Interday Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95 - 105% |
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample (e.g., plasma, reaction mixture), add 10 µL of internal standard solution (e.g., 5-methylindole-3-carboxylic acid, 100 µg/mL).
-
Acidify the sample to pH 3 with 1 M HCl.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
3. Calibration Curve
Prepare a series of calibration standards of this compound in the mobile phase, ranging from 0.1 to 100 µg/mL. Inject each standard and plot the peak area ratio (analyte/internal standard) against the concentration to construct the calibration curve.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.
Quantitative Data Summary
The following table outlines expected quantitative parameters for an LC-MS/MS method.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/mL |
| Intraday Precision (%RSD) | < 5% |
| Interday Precision (%RSD) | < 10% |
| Accuracy/Recovery | 90 - 110% |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of an isotopic internal standard solution (e.g., this compound-d3, 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of 50% methanol in water.
-
Filter through a 0.22 µm syringe filter.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical transition could be m/z 190.2 -> 144.1.
Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.
Quantitative Data Summary
The following table provides expected quantitative parameters for a GC-MS method following derivatization.
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Accuracy/Recovery | 85 - 115% |
Experimental Protocol
1. Sample Preparation and Derivatization (Silylation)
-
Perform a liquid-liquid extraction as described in the HPLC protocol.
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Disclaimer: The provided protocols and quantitative data are based on methods for structurally similar compounds and should be fully validated for the specific analysis of this compound to ensure accuracy and reliability.
Application Note and Protocol for the Purification of 1,2-Dimethylindole-3-carboxylic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dimethylindole-3-carboxylic acid is a member of the indole family, a structural motif prevalent in many natural products and medicinal agents. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and other contaminants that can interfere with subsequent reactions or biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound by recrystallization, yielding a product of high purity suitable for research and development purposes.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of most solids increases with temperature. In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. The impurities, being present in smaller amounts, either remain dissolved in the cold solvent or are removed by hot filtration if they are insoluble. Upon cooling the saturated solution, the solubility of the target compound decreases, leading to the formation of pure crystals that can be isolated by filtration.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bars
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol [1][2] |
| Melting Point | 185 °C[1] |
| Appearance | Light beige crystalline powder |
Experimental Protocol
This protocol outlines the single-solvent recrystallization of this compound using an ethanol/water solvent system. This is often a good choice for carboxylic acids as they tend to be soluble in alcohols like ethanol and less soluble in water.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.
-
Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Break the vacuum and press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the crystals to a watch glass and dry them in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.
-
Purity Assessment and Yield Calculation
Purity Assessment
The purity of the recrystallized this compound should be assessed by measuring its melting point. A pure compound will have a sharp melting point range that is close to the literature value.
| Parameter | Expected Result |
| Melting Point | Sharp range, close to 185 °C |
| Appearance | White to off-white crystalline solid |
A broad melting point range or a melting point significantly lower than the literature value indicates the presence of impurities.
Yield Calculation
The percent recovery can be calculated using the following formula:
% Recovery = (mass of pure product / mass of crude product) x 100
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Oiling out (product separates as an oil) | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble (e.g., water), and allow it to cool more slowly. |
| Low recovery | Too much solvent was used; premature crystallization during hot filtration. | Use less solvent in the initial dissolution step. Ensure the filtration apparatus is preheated. |
Conclusion
This protocol provides a reliable method for the purification of this compound by recrystallization. By following these steps, researchers can obtain a high-purity product suitable for a variety of applications in drug discovery and chemical synthesis. The key to successful recrystallization is the careful selection of a solvent and the use of the minimum amount necessary to dissolve the compound at an elevated temperature.
References
Applications of Indole-3-Carboxylic Acid Derivatives in Cancer Research
Disclaimer: Publicly available research specifically detailing the applications of 1,2-Dimethylindole-3-carboxylic acid in cancer research is limited. The following application notes and protocols are based on studies of closely related indole-3-carboxylic acid derivatives and other substituted indoles. This information provides a general framework for how this class of compounds is investigated for its potential anticancer properties.
Application Notes
Indole derivatives, a significant class of heterocyclic compounds, have emerged as promising scaffolds in the development of novel anticancer agents.[1][2] The indole nucleus is a key structural component in many biologically active natural products and synthetic drugs, including several approved for cancer therapy.[3] Derivatives of indole-3-carboxylic acid have been a particular focus of research due to their potential to modulate various cellular processes involved in cancer progression.
1. Induction of Apoptosis:
A primary mechanism by which indole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on various indole compounds have shown that they can trigger apoptotic pathways in a range of cancer cell lines. For instance, some indole-aryl amide derivatives have been shown to promote apoptosis in colon cancer cells.[1] This is often achieved through the modulation of key regulatory proteins in the apoptotic cascade.
2. Cell Cycle Arrest:
Indole derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. This prevents the uncontrolled proliferation that is a hallmark of cancer. For example, certain indole-aryl amides can cause cell cycle arrest in the G1 phase in HT29 colon cancer cells.[1] Another study on an indole-2-carboxamide derivative, LG25, demonstrated its ability to induce G2/M cell cycle arrest in triple-negative breast cancer cells.
3. Modulation of Key Signaling Pathways:
The anticancer activity of indole derivatives is often linked to their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Some indole derivatives have been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby suppressing tumor growth. For example, the indole-2-carboxamide derivative LG25 was found to inhibit the Akt/mTOR signaling pathway in triple-negative breast cancer models.
-
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Some indole derivatives can suppress the activation of NF-κB, contributing to their anticancer effects.
-
Other Pathways: Research has also implicated indole derivatives in the modulation of other signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and the aryl hydrocarbon receptor (AHR).[4]
4. Inhibition of Angiogenesis:
Some indole compounds, such as indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM), have demonstrated anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels that tumors need to grow and spread.[5]
Quantitative Data Presentation
The following table summarizes the cytotoxic activity of various indole carboxylic acid derivatives against a selection of human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Hydroxyindole-3-carboxylic acid ester derivative (Compound 5d) | MCF-7 (Breast) | 4.7 | [6] |
| 5-Hydroxyindole-3-carboxylic acid ester derivatives (Compounds 5a, 5l) | MCF-7 (Breast) | < 10 | [6] |
| Indole-aryl-amide derivative (Compound 2) | MCF7 (Breast) | 0.81 | [1] |
| Indole-aryl-amide derivative (Compound 2) | PC3 (Prostate) | 2.13 | [1] |
| Indole-aryl-amide derivative (Compound 4) | HT29 (Colon) | 0.96 | [1] |
| Indole-aryl-amide derivative (Compound 4) | HeLa (Cervical) | 1.87 | [1] |
| Indole-aryl-amide derivative (Compound 4) | MCF7 (Breast) | 0.84 | [1] |
| Indole C5-O-methylsulfonyl derivative (Compound 2) | SK-MEL-2 (Melanoma) | 0.419 | [7] |
| Indole C5-O-methylsulfonyl derivative (Compound 2) | JEG-3 (Choriocarcinoma) | 0.182 | [7] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay:
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or its derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
2. Western Blot Analysis for Protein Expression:
This protocol is used to detect specific proteins in a sample and can be used to assess the effect of a compound on the expression levels of proteins involved in signaling pathways, apoptosis, or the cell cycle.
-
Materials:
-
Cancer cells treated with the test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treating the cells with the compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin to compare the protein expression levels between different treatment groups.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.
Caption: General workflow for screening the anticancer activity of indole derivatives.
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole-3-carbinol induces tumor cell death: function follows form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer chemotherapy with indole-3-carbinol, bis(3'-indolyl)methane and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Dimethylindole-3-carboxylic Acid in the Development of Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,2-Dimethylindole-3-carboxylic acid and its derivatives as a scaffold for the development of novel antihypertensive agents. The protocols outlined below are based on established methodologies for screening and characterizing compounds targeting the renin-angiotensin system.
Introduction
Hypertension is a major risk factor for cardiovascular diseases, and the renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, a key component of the RAS, exerts its hypertensive effects by binding to the angiotensin II type 1 (AT1) receptor. Consequently, AT1 receptor blockers (ARBs) are a cornerstone of antihypertensive therapy.
Indole derivatives have emerged as a promising class of compounds in medicinal chemistry with a wide range of biological activities.[1] Notably, derivatives of indole-3-carboxylic acid have been designed and synthesized as potent AT1 receptor antagonists, demonstrating significant antihypertensive effects in preclinical models.[2][3] These compounds have shown high affinity for the AT1 receptor, comparable to established drugs like losartan, and have exhibited the ability to lower blood pressure upon oral administration in spontaneously hypertensive rats (SHR).[2][3] While direct studies on this compound are limited, its structural similarity to these active indole derivatives makes it a compelling starting point for the development of new antihypertensive drug candidates.
Mechanism of Action: Targeting the Angiotensin II Type 1 Receptor
The primary proposed mechanism of action for the antihypertensive effects of indole-3-carboxylic acid derivatives is the blockade of the AT1 receptor. Angiotensin II binding to the AT1 receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By competitively inhibiting this interaction, these compounds can effectively lower blood pressure.
References
- 1. Antihypertensive activity of indole and indazole analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 1,2-Dimethylindole-3-carboxylic Acid Derivatives as Potential Herbicides
For: Researchers, scientists, and drug development professionals.
Introduction
Mechanism of Action: Auxin Mimicry and the TIR1 Signaling Pathway
Herbicides derived from indole-3-carboxylic acid typically function as synthetic auxins.[1] At supraoptimal concentrations, these compounds disrupt normal plant growth and development.[1] The primary molecular target for these auxin mimics is the Transport Inhibitor Response 1 (TIR1) protein, which is a component of the SCF (SKP1-Cullin-F-box) E3 ubiquitin ligase complex.[1][2]
The binding of an auxin mimic to the TIR1 receptor facilitates the interaction between TIR1 and Aux/IAA transcriptional repressor proteins.[1] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[1] The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[2] The uncontrolled activation of these genes leads to a cascade of physiological disruptions, including epinastic growth, tissue swelling, and ultimately, plant death.[1]
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-methylation of indole-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the N-methylation of indole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when N-methylating indole-3-carboxylic acid?
The primary challenges involve competing reactions and potential degradation of the starting material. Specifically, researchers may encounter:
-
O-methylation: The carboxylic acid group can be esterified to form the methyl ester, competing with the desired N-methylation. Under many conditions, esterification is kinetically faster than N-methylation.[1][2][3][4]
-
Decarboxylation: At elevated temperatures (e.g., ~130°C), indole-3-carboxylic acid can decarboxylate, leading to the formation of N-methylindole as a significant byproduct instead of the desired product.[1][2][3][4]
-
Low Yields: A combination of incomplete reactions and the formation of the side products mentioned above can lead to low isolated yields of 1-methylindole-3-carboxylic acid.
Q2: Which methylating agents are recommended, and what are their pros and cons?
Several methylating agents can be used, each with distinct advantages and disadvantages.
-
Dimethyl Carbonate (DMC): This is an environmentally safer and less toxic alternative to traditional reagents.[1] It is effective for N-methylation, often in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like DMF.[1][2][3] However, it often requires high temperatures, which can promote side reactions like decarboxylation and O-methylation.[1][2][3][4]
-
Methyl Iodide (MeI) & Dimethyl Sulfate (DMS): These are classical, highly reactive methylating agents.[1] They can often achieve methylation under milder conditions than DMC. However, they are highly toxic and pose significant health and environmental risks, making them less suitable for large-scale production.[1]
-
Phenyl Trimethylammonium Iodide (PhMe₃NI): This is a more recent, solid methylating agent that can be used under mildly basic conditions (e.g., with Cs₂CO₃), offering a safe and operationally simple protocol.[5][6]
Q3: How can I favor N-methylation over O-methylation (esterification)?
Selectivity between N- and O-methylation can be challenging. The reaction of indole-3-propionic acid with DMC, for example, initially yields a mix of O-methylated and N,O-dimethylated products, with the fully dimethylated product forming after extended reaction times.[2][3][4] For indole-3-carboxylic acid, this competition is also significant.[1][2] Strategies to improve selectivity include:
-
Protecting the Carboxylic Acid: One of the most reliable methods is to first protect the carboxylic acid as an ester (e.g., methyl ester), perform the N-methylation, and then hydrolyze the ester back to the carboxylic acid. The N-methylation of methyl indole-3-carboxylate proceeds in high yield (96.3%).[1][2][3][4]
-
Milder Reaction Conditions: Using more reactive methylating agents like methyl iodide or specialized reagents like PhMe₃NI may allow for lower reaction temperatures, which could potentially favor N-methylation, although this needs to be optimized on a case-by-case basis.[5][6]
Q4: My reaction is producing a significant amount of N-methylindole. What is causing this and how can I prevent it?
The formation of N-methylindole is a direct result of the decarboxylation of indole-3-carboxylic acid at high reaction temperatures.[1][2][3][4] When reacting indole-3-carboxylic acid with dimethyl carbonate at reflux (~128-130°C), a substantial amount (e.g., 45%) of the product mixture can be the decarboxylated N-methylindole.[1][2][3][4] To prevent this:
-
Lower the Reaction Temperature: If possible, use a more reactive methylating agent that does not require reflux temperatures.
-
Protect the Carboxyl Group: As mentioned previously, converting the carboxylic acid to an ester first will prevent decarboxylation during the N-methylation step.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
This is a common issue stemming from several potential causes. Use the following decision tree to diagnose the problem.
References
- 1. researchgate.net [researchgate.net]
- 2. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of 1,2-Dimethylindole-3-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,2-Dimethylindole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of the N-methylphenylhydrazone of pyruvic acid.[2] The starting hydrazone is typically formed by the condensation of N-methylphenylhydrazine with pyruvic acid. An alternative precursor route is the Japp-Klingemann reaction, which can be used to synthesize the necessary hydrazone intermediate from a β-keto-acid or ester and a diazonium salt.[3][4]
Q2: My overall yield is significantly lower than expected. What are the most likely side reactions?
A2: Low yields can be attributed to several common side reactions. The most significant of these are often decarboxylation of the final product to form 1,2-dimethylindole, esterification of the carboxylic acid group if an alcohol is used as a solvent, and the formation of stable azo-intermediates during the Japp-Klingemann step that fail to convert to the desired hydrazone.[5][6][7] The Fischer indole synthesis itself is also very sensitive to reaction parameters like acid strength and temperature, which can lead to incomplete conversion or byproduct formation.[8]
Q3: I've detected 1,2-dimethylindole as a major byproduct. Why did this happen and how can I prevent it?
A3: The presence of 1,2-dimethylindole indicates that decarboxylation of the target molecule has occurred. Indole-3-carboxylic acids are susceptible to losing CO2, a reaction that can be promoted by high temperatures or certain basic or acidic conditions.[5][9][10][11] To prevent this, it is crucial to maintain careful temperature control during the reaction and work-up. If possible, avoid prolonged heating and consider using milder reaction conditions.
Q4: My product's analytical data (e.g., NMR, Mass Spec) suggests the formation of an ester (e.g., methyl or ethyl ester) instead of the carboxylic acid. What is the cause?
A4: Esterification is a common side reaction that occurs when the synthesis is performed in an alcohol solvent (like methanol or ethanol) under acidic conditions, which are typical for the Fischer indole synthesis.[7] The alcohol acts as a nucleophile and reacts with the protonated carboxylic acid. To avoid this, use a non-alcoholic solvent such as acetic acid, toluene, or a suitable ionic liquid.
Q5: During the initial hydrazone synthesis step, my reaction mixture turned a deep color, and I isolated a stable colored compound instead of the expected hydrazone. What went wrong?
A5: This issue can occur during the Japp-Klingemann reaction. Under certain conditions, particularly with standard sodium acetate buffering, the reaction can stall at the azo-compound stage, which is often highly colored.[6] Instead of hydrolyzing and rearranging to the hydrazone, this stable azo-intermediate is isolated. Optimizing the pH and temperature of the reaction is necessary to facilitate the conversion to the desired hydrazone.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Final Product | Incomplete Fischer Indole Cyclization: The[10][10]-sigmatropic rearrangement is sensitive to the acid catalyst and temperature.[1][8] | Optimize the choice and concentration of the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂). Experiment with a range of temperatures to find the optimal conditions for cyclization without promoting side reactions. |
| Japp-Klingemann Reaction Failure: Formation of a stable azo-compound instead of the necessary hydrazone intermediate.[6] | Adjust the pH and temperature of the coupling reaction. Increasing the temperature or pH may promote the desired hydrolysis and rearrangement, but care must be taken to avoid other side products.[6] | |
| Presence of 1,2-dimethylindole Impurity | Decarboxylation: The indole-3-carboxylic acid product is thermally unstable and can lose CO₂.[5][11] This can be catalyzed by heat, strong acids, or bases. | Maintain strict temperature control, especially during the final cyclization and product isolation steps. Avoid exceeding 140°C.[5] Consider using metal-free conditions which have been shown to facilitate decarboxylation.[9][10] |
| Presence of an Ester Impurity | Esterification: Using an alcohol (e.g., methanol, ethanol) as a solvent in the acid-catalyzed cyclization step.[7] | Replace the alcoholic solvent with a non-nucleophilic alternative like acetic acid, toluene, or dioxane. If an alcohol must be used, consider protecting the carboxylic acid group prior to the Fischer cyclization. |
| Formation of Other Minor Impurities | Regioisomeric Products (less common for this specific synthesis): If an unsymmetrical ketone were used, two different indole regioisomers could form.[8] | This is not an issue when using pyruvic acid. However, if using a substituted pyruvic acid, ensure the starting material's purity. |
| N-Methylation Side Reactions: If N-methylation is performed on an indole-3-carboxylic acid precursor, side reactions like O-methylation or C-methylation can occur. | Use selective N-methylating agents. For example, using dimethyl carbonate with a DABCO catalyst favors N-methylation, whereas a DBU catalyst can lead to side products.[12][13] |
Quantitative Data on Side Reactions
The following table summarizes data on relevant side reactions, providing insight into the conditions that favor byproduct formation.
| Side Reaction | Substrate | Conditions | Product | Yield of Side Product | Reference |
| Decarboxylation | Indole-3-carboxylic acid | K₂CO₃ (20 mol%), EtOH, 140 °C, 24h | Indole | >99% | [5][11] |
| Decarboxylation | Indole-3-carboxylic acid | CH₃CN, 140 °C, 24h | Indole | 92% | [5][11] |
| Esterification | Indole-3-carboxylic acid | Anhydrous Methanol, H₂SO₄ (cat.), Reflux | Methyl indole-3-carboxylate | High (typically >90%) | [7] |
| N-Methylation | Indole | Dimethyl Carbonate, K₂CO₃, DMF, Reflux | 1-Methylindole | 85-95% (selectivity dependent on substrate) | [13] |
Key Reaction Pathways and Side Reactions
Main Synthesis Pathway: Fischer Indole Synthesis
The primary route to this compound is the Fischer indole synthesis, starting from N-methylphenylhydrazine and pyruvic acid.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2-Dimethylindole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1,2-Dimethylindole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Final product has a pink or brownish tint. | Oxidation of the indole ring. Residual starting materials or byproducts. | - Perform recrystallization using a solvent system such as ethanol/water or ethyl acetate/hexane.[1] - Treat a solution of the crude product with activated carbon before filtration and recrystallization. - Ensure the product is stored in a cool, dark place under an inert atmosphere to prevent degradation. |
| Low overall yield after purification. | Incomplete reaction. Product loss during workup and extraction.[2] Inefficient crystallization. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3] - During aqueous workup, ensure the pH is correctly adjusted to either protonate the carboxylic acid for extraction into an organic solvent or deprotonate it to move into the aqueous layer as a salt, thus separating it from neutral impurities.[4] - To maximize recovery from the aqueous phase, perform multiple extractions with an organic solvent.[2] - For crystallization, allow the solution to cool slowly to promote the formation of larger, purer crystals. Placing the solution in an ice bath can maximize the crystal yield.[4] |
| Presence of starting materials in the final product (e.g., 1,2-dimethylindole). | Incomplete carboxylation reaction. Co-elution during column chromatography. | - If the reaction is incomplete, consider optimizing reaction conditions such as time, temperature, or reagent stoichiometry. - For column chromatography, optimize the solvent system by testing different polarities with TLC to achieve better separation.[2] Consider using a different stationary phase if silica gel is not effective.[2] |
| Product fails to crystallize and remains an oil. | Presence of impurities inhibiting crystal lattice formation. The compound may have a low melting point or be amorphous. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4] - Co-evaporate the oily product with a solvent in which it is insoluble to try and induce precipitation.[2] - If recrystallization fails, purify the compound using column chromatography. |
| Broad melting point range of the purified product. | Presence of impurities or residual solvent. | - Re-purify the product using another recrystallization step or by column chromatography. - Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 1,2-dimethylindole, byproducts from side reactions, and residual solvents from the reaction or purification process. Oxidation of the indole nucleus can also lead to colored impurities.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: Suitable solvent systems for the recrystallization of indole carboxylic acids often include polar protic solvents with a co-solvent to reduce solubility upon cooling. Common examples include ethanol/water, methanol/water, or ethyl acetate/hexane.[1] A systematic screen of different solvents and solvent mixtures is recommended to find the optimal conditions.[2]
Q3: What chromatographic techniques can be used to purify this compound?
A3: Flash column chromatography using silica gel is a common method for purification. The choice of the mobile phase is crucial for good separation and should be determined by TLC analysis. A gradient of ethyl acetate in hexane is often a good starting point. For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[2]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. A sharp melting point that matches the literature value is a good indicator of purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify impurities. Chromatographic methods like HPLC or TLC can also be used to check for the presence of multiple components.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.
-
Column Packing: Prepare a chromatography column with silica gel slurried in the initial eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Stability issues of 1,2-Dimethylindole-3-carboxylic acid in aqueous solutions
Welcome to the technical support center for 1,2-Dimethylindole-3-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is showing signs of degradation over time. What are the likely causes?
A1: Degradation of this compound in aqueous solutions can be attributed to several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The indole ring system is susceptible to oxidation, and the carboxylic acid group can undergo decarboxylation, particularly at elevated temperatures or under specific pH conditions.
Q2: How does pH affect the stability of this compound in an aqueous solution?
Q3: Is this compound sensitive to light?
A3: Yes, indole derivatives are often sensitive to light. Exposure to UV and even visible light can lead to photodegradation. It is strongly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can lead to the formation of colored impurities and a loss of potency.
Q4: I have observed a loss of compound concentration in my stock solution stored at room temperature. What storage conditions are recommended?
A4: For optimal stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them frozen (-20°C or below) to minimize degradation from repeated freeze-thaw cycles.
Q5: What are the potential degradation products of this compound?
A5: Based on the general chemistry of indole-3-carboxylic acids, potential degradation pathways include decarboxylation and oxidation. Decarboxylation would result in the formation of 1,2-dimethylindole. Oxidation can lead to various hydroxylated species and potentially ring-opened products. The autoxidation of 2,3-dialkylindoles can lead to the formation of oxidized dimers.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solution (e.g., turning yellow or brown) | Oxidation or photodegradation | Prepare fresh solutions. Protect solutions from light using amber vials or foil wrapping. Consider de-gassing solvents to remove dissolved oxygen. |
| Precipitation in Solution | Poor solubility at the given pH or temperature. | Adjust the pH of the solution to be above the pKa of the carboxylic acid to increase solubility. A small amount of a co-solvent (e.g., DMSO, ethanol) may be used, but check for compatibility with your experimental system. Ensure the storage temperature is appropriate. |
| Loss of Potency/Concentration | Chemical degradation (hydrolysis, oxidation, decarboxylation) or photodegradation. | Store solutions at low temperatures (2-8°C for short-term, -20°C or below for long-term). Protect from light. Prepare fresh solutions before use whenever possible. Use a validated stability-indicating analytical method (e.g., HPLC) to monitor concentration. |
| Inconsistent Experimental Results | Instability of the compound under experimental conditions. | Evaluate the stability of the compound under your specific experimental conditions (e.g., buffer composition, temperature, duration of the experiment). Run control experiments to assess compound degradation over the time course of your assay. |
Summary of Potential Stability Issues
The following table summarizes the potential stability challenges for this compound in aqueous solutions based on the general behavior of indole derivatives. Please note that the relative impact is illustrative due to the lack of specific published data for this compound.
| Stress Factor | Potential Degradation Pathway | Illustrative Relative Impact | Mitigation Strategy |
| pH (Acidic/Basic) | Decarboxylation, Hydrolysis | Moderate to High | Maintain pH near neutral; conduct pH stability profiling for your specific application. |
| Temperature | Decarboxylation, Oxidation | High | Store solutions at low temperatures (2-8°C or frozen). Avoid prolonged exposure to elevated temperatures. |
| Light (UV/Visible) | Photodegradation, Oxidation | High | Use amber glassware or protect from light with foil. Work in a low-light environment when possible. |
| Oxidizing Agents | Oxidation of the indole ring | High | Avoid contact with oxidizing agents. Use de-gassed solvents. Consider adding antioxidants if compatible with the application. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24 hours. Also, expose the stock solution to the same conditions.
-
Photodegradation: Expose the stock solution in a transparent container to a light source that produces combined visible and UV outputs (as per ICH Q1B guidelines) for a specified duration. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often required to separate polar and non-polar compounds. A typical mobile phase could be a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Elution Program (Example):
-
Start with a high percentage of the aqueous phase (e.g., 90%) and gradually increase the organic phase percentage over 20-30 minutes.
-
Hold at a high organic phase concentration to elute any non-polar compounds.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Detection: Monitor the eluent at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 280 nm for indole derivatives). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The forced degradation samples are used to demonstrate the method's ability to separate the parent drug from its degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Enhancing Cell Permeability of Indole-3-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in indole-3-carboxylic acid derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low intracellular concentration of my indole-3-carboxylic acid derivative in cell-based assays.
-
Possible Cause 1: Poor Passive Diffusion due to Ionization.
-
Explanation: At physiological pH (around 7.4), the carboxylic acid group of your compound is likely deprotonated, creating a negatively charged molecule.[1][2] This charge increases polarity and hydrophilicity, which significantly hinders the compound's ability to passively diffuse across the lipophilic cell membrane.[3][4]
-
Solution: Prodrug Strategy - Esterification. A widely used and effective method is to mask the polar carboxylic acid by converting it into a more lipophilic ester.[1][4][5][6][7] This uncharged prodrug can more easily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active carboxylic acid parent drug.[7][8]
-
Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of your indole-3-carboxylic acid derivative. This modification increases the compound's lipophilicity (logD value), which generally leads to improved cell permeability.[1][9]
-
-
Possible Cause 2: Active Efflux by Transmembrane Transporters.
-
Explanation: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2][10] These transporters are located on the cell surface and actively pump the compound out of the cell, preventing it from reaching its intracellular target.[7]
-
Solution: Efflux Assessment. To determine if active efflux is occurring, you can perform a bi-directional Caco-2 permeability assay.[2] This involves measuring the rate of transport from the apical (top) to the basolateral (bottom) side of a cell monolayer and comparing it to the transport in the reverse direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[10]
-
Recommendation: Conduct your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[7][10] If the intracellular concentration or activity of your compound significantly increases, it is likely a substrate for that efflux pump.
-
Issue 2: My ester prodrug is not showing the expected increase in intracellular concentration or biological activity.
-
Possible Cause 1: Inefficient Cleavage by Intracellular Esterases.
-
Explanation: The ester prodrug may not be efficiently hydrolyzed back to the active carboxylic acid by intracellular esterases. The rate of this cleavage can be influenced by the steric and electronic properties of the ester group.[7]
-
Solution: Vary the Ester Promoieties. The chemical nature of the ester group (the "promoiety") can be modified to tune the rate of hydrolysis.
-
Recommendation: Synthesize a small library of ester prodrugs with different alkyl or aryl groups. For example, sterically hindered esters may be cleaved more slowly, while esters with electron-withdrawing groups might be more labile.[7] Evaluate the intracellular hydrolysis rates of these different prodrugs to find one with an optimal cleavage profile.
-
-
Possible Cause 2: Imbalance Between Lipophilicity and Aqueous Solubility.
-
Explanation: While increasing lipophilicity is key to crossing the cell membrane, making a compound excessively lipophilic can lead to poor aqueous solubility.[4][11][12] If the compound is not sufficiently soluble in the assay medium, its effective concentration available to permeate the cells will be low, a phenomenon sometimes referred to as the "solubility-limited absorption" problem.[13][14][15]
-
Solution: Optimize Physicochemical Properties. A careful balance between lipophilicity (for permeability) and hydrophilicity (for solubility) is required.
-
Recommendation: Aim for a logD value (the log of the distribution coefficient at a specific pH) that is within the optimal range for well-absorbed drugs (often cited as between 0 and 3).[1] You can also consider more advanced prodrug strategies that can improve both permeability and solubility, such as incorporating a terminal amino group that would be protonated and soluble at physiological pH.
-
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of indole-3-carboxylic acid derivatives often poor? A1: The primary reason is their chemical nature. Most carboxylic acids have a pKa value between 3.5 and 4.5.[1][2] At the physiological pH of 7.4, they exist predominantly in their ionized (deprotonated) form. This negative charge makes the molecule polar and hydrophilic, preventing it from efficiently passing through the lipid-rich cell membrane via passive diffusion.[2]
Q2: What is the difference between the PAMPA and Caco-2 permeability assays? A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method that exclusively assesses passive, transcellular permeability.[16] The Caco-2 assay uses a monolayer of human intestinal cells and provides a more comprehensive model.[13][17] It can measure both passive diffusion and the effects of active transport and efflux pumps, offering a more biologically relevant prediction of in vivo intestinal absorption.[14][15]
Q3: How do I interpret the apparent permeability coefficient (Papp) from my Caco-2 assay? A3: The Papp value (typically in units of 10⁻⁶ cm/s) is used to classify compounds as having low, medium, or high permeability, which correlates with in vivo absorption. A common classification scheme is shown in the table below.[10]
Q4: How can I definitively determine if my compound is an efflux pump substrate? A4: The most direct method is to perform a bi-directional Caco-2 assay.[2] You measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2.0 suggests the compound is actively transported by an efflux pump.[10] This can be confirmed by observing a significant reduction in the ER when the assay is conducted in the presence of a specific efflux pump inhibitor.[10]
Quantitative Data Summary
The following table provides representative data illustrating the impact of esterification on the cell permeability of a hypothetical indole-3-carboxylic acid derivative.
| Compound | Structure | LogD at pH 7.4 | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| Parent Acid | Indole-R-COOH | -0.5 | 0.4 | Low |
| Methyl Ester | Indole-R-COOCH₃ | 1.8 | 8.2 | High |
| Ethyl Ester | Indole-R-COOCH₂CH₃ | 2.3 | 12.5 | High |
Note: These values are illustrative and demonstrate a common trend observed when a carboxylic acid is converted to its corresponding ester prodrugs.
Visualizations
Logical Workflow for Overcoming Poor Permeability
Caption: A diagram illustrating the strategy to enhance cell permeability.
Experimental Workflow: Caco-2 Permeability Assay
Caption: A workflow diagram for the Caco-2 cell permeability assay.
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted for screening compounds for intestinal permeability.[13][14][16]
1. Materials:
-
Caco-2 cells
-
DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Test compound and control compounds (e.g., Atenolol - low permeability, Propranolol - high permeability, Digoxin - P-gp substrate)
-
LC-MS/MS or other analytical instrument for quantification
2. Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto collagen-coated Transwell® inserts at a density of approximately 60,000 cells/cm².[16]
-
Culture the cells for 21-25 days at 37°C in a 5% CO₂ incubator. Change the medium in both apical and basolateral chambers every 2-3 days.[16]
-
Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be greater than 200 Ω·cm² to ensure a tight monolayer.[10][16]
3. Transport Experiment (Bidirectional):
-
Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer (HBSS).
-
Prepare the dosing solution of the test compound (typically 1-10 µM) in the transport buffer.
-
For Apical to Basolateral (A-B) transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for up to 2 hours.[16]
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in all samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (mass/time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.[10]
-
-
-
Calculate the Efflux Ratio (ER) :
-
ER = Papp (B-A) / Papp (A-B) [10]
-
-
Calculate the Percent Recovery to check for issues like compound binding to the plate or cell metabolism:
-
% Recovery = 100 * [(Vᵣ * Cᵣ) + (Vₔ * Cₔ)] / (Vₔ * C₀)
-
Where V is volume, C is concentration, and the subscripts r, d, and 0 represent receiver, donor, and initial, respectively.[10]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a high-throughput method for assessing passive permeability.[16]
1. Materials:
-
PAMPA plate system (e.g., a 96-well donor plate with a PVDF membrane and a 96-well acceptor plate)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Test compound
-
UV-Vis plate reader or LC-MS/MS
2. Assay Procedure:
-
Impregnate the membrane of the donor plate by adding 5 µL of the lipid solution to each well.
-
Add 300 µL of acceptor buffer (PBS) to each well of the acceptor plate.[16]
-
Prepare the compound solutions in PBS at the desired concentration and add 150 µL to each well of the donor plate.[16]
-
Carefully place the donor plate onto the acceptor plate, forming a "sandwich."
-
Incubate the plate assembly at room temperature for 16-18 hours in a humidified chamber to minimize evaporation.[16]
3. Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry for compounds with a chromophore).
-
The permeability coefficient (Pe) can be calculated based on the concentrations in the donor and acceptor wells and the incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 15. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of 1,2-Dimethylindole-3-carboxylic acid
A Note on 1,2-Dimethylindole-3-carboxylic acid: While this compound is a known chemical entity, extensive public documentation regarding its specific biological targets and off-target effects is limited. Indole derivatives, however, are a significant class of compounds in drug discovery with a wide range of pharmacological activities.[1][2][3][4][5] This guide provides a framework for researchers, scientists, and drug development professionals to proactively identify, characterize, and mitigate potential off-target effects of this compound and other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern?
Q2: How can I preemptively assess the potential for off-target effects with this compound?
A2: A multi-faceted approach is recommended. This begins with in silico (computational) methods to predict potential off-target interactions.[8][9][10][11] These predictions should then be validated through in vitro screening against panels of known off-target candidates, such as kinases, G-protein-coupled receptors (GPCRs), and ion channels.[12]
Q3: What are the primary experimental strategies to minimize off-target effects in cell-based assays?
A3: To minimize off-target effects in cellular assays, consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of the compound that elicits the desired on-target effect through careful dose-response studies.
-
Employ structurally unrelated inhibitors: Corroborate findings by using a second, structurally distinct inhibitor that targets the same protein.[6] If both compounds yield the same phenotype, it is more likely to be a genuine on-target effect.[6]
-
Genetic validation: Utilize genetic techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target.[6] The resulting phenotype should ideally mimic the effect of the small molecule inhibitor.[6]
Q4: Can I improve the selectivity of this compound through chemical modification?
A4: Yes, medicinal chemistry strategies can be employed to enhance the selectivity of a compound.[13][14][15] By understanding the structure-activity relationship (SAR), modifications can be made to the this compound scaffold to increase its affinity for the intended target while reducing interactions with off-target molecules.[4]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results across different cell lines. | Cell-line specific expression of off-target proteins. | 1. Profile Target and Off-Target Expression: Analyze the expression levels of the intended target and any known major off-targets in the cell lines being used. 2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.[6] |
| Discrepancy between biochemical and cellular activity. | Poor cell permeability or rapid metabolism of the inhibitor. | 1. Assess Cell Permeability: Use assays to determine if the compound is effectively entering the cells. 2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium.[6] |
| Observed cellular toxicity at effective concentrations. | The inhibitor is interacting with essential off-target proteins. | 1. Perform a Dose-Response Curve for Toxicity: Determine the concentration at which toxicity occurs and see if it overlaps with the effective concentration for the on-target effect. 2. Broad Off-Target Screening: Screen the compound against a broad panel of safety-related targets to identify potential sources of toxicity.[12] 3. Structural Modification: If possible, synthesize and test derivatives of the compound to reduce its affinity for the toxicity-mediating off-target. |
| Phenotype from inhibitor does not match genetic knockdown of the target. | The observed phenotype is likely due to an off-target effect. | 1. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or similar method to verify that the compound is binding to its intended target in the cellular environment. 2. Identify Off-Targets: Employ proteome-wide profiling techniques such as affinity chromatography coupled with mass spectrometry to identify the cellular binding partners of the compound.[16] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.[16]
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.[6][16]
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.[6][16]
-
Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).[16]
-
Signal Detection: Add a detection reagent that measures the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).[16]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase. A highly selective inhibitor will have a significantly lower IC50 for the on-target kinase compared to other kinases in the panel.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[16]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[16]
-
Transfection: Transfect the gRNA/Cas9 constructs into the chosen cell line.
-
Clonal Selection: If the vector contains a selection marker, select for transfected cells. Isolate single-cell clones.[16]
-
Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.[16]
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound and wild-type control cells.[16]
Visualizations
Caption: Proactive workflow for identifying and validating off-target effects.
Caption: Strategy for improving inhibitor selectivity through medicinal chemistry.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How to improve drug selectivity? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Indole-3-Carboxylic Acid Derivatization
Welcome to the Technical Support Center for optimizing catalyst selection in the derivatization of indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
I. Troubleshooting Guides & FAQs
This section is organized by reaction type to help you quickly identify and resolve common issues encountered during the derivatization of indole-3-carboxylic acid.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling a halo-indole-3-carboxylic acid derivative with a boronic acid.[1]
Frequently Asked Questions (FAQs)
-
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of a halo-indole-3-carboxamide?
-
A1: The optimal combination is substrate-dependent. However, a good starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ or a stable catalyst such as Pd(dppf)Cl₂. For ligands, bulky and electron-rich phosphines like SPhos or XantPhos are often effective. It is highly recommended to screen a variety of catalysts and ligands to determine the best conditions for your specific substrate.[2]
-
-
Q2: What are the most common side products in indole-3-carboxamide cross-coupling reactions?
-
A2: Common side products can include homocoupling of the boronic acid, dehalogenation of the indole starting material, and protodeborylation of the boronic acid. Careful optimization of reaction conditions can help minimize these side reactions.
-
-
Q3: How can I purify my indole-3-carboxamide coupling product?
-
A3: Purification is typically achieved through column chromatography on silica gel.[2] In some cases, recrystallization may also be an effective method.
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Catalyst System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂) and phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2][3] Consider using pre-catalysts for cleaner formation of the active catalytic species.[2] |
| Inappropriate Base or Solvent | Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] Common solvents for Suzuki reactions include DME, toluene, THF, and dioxane; sometimes, aqueous solvent mixtures can be beneficial.[2] | |
| Poor Quality of Boronic Acid | Use freshly purchased or properly stored boronic acids, as they can degrade over time.[2] | |
| Catalyst Poisoning | Ensure starting materials and solvents are free from impurities that could poison the palladium catalyst. Certain functional groups, like azo groups, may interfere with the reaction.[2] | |
| Formation of Multiple Unidentified Byproducts | Suboptimal Reaction Temperature | Elevated temperatures can sometimes lead to the degradation of sensitive indole scaffolds.[2] Attempt the reaction at a lower temperature. Typical Buchwald-Hartwig reactions are run between 80-100°C, but optimization may be required for your specific substrate.[2] |
| Incorrect Solvent Choice | The reaction solvent significantly influences the outcome. Dioxane and toluene are commonly used. Ensure the solvent is anhydrous.[4] |
B. Amidation
Amidation of indole-3-carboxylic acid involves the formation of an amide bond with an amine. This reaction often requires the use of coupling agents to activate the carboxylic acid.
Frequently Asked Questions (FAQs)
-
Q1: Why is direct condensation of indole-3-carboxylic acid and an amine often inefficient?
-
Q2: What are some common coupling reagents for amidation?
-
A2: Widely used coupling reagents include carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., BOP, PyBOP).[5]
-
Troubleshooting Guide: Amidation
| Issue | Potential Cause | Recommended Solution |
| Low or No Amide Product | Ineffective Carboxylic Acid Activation | Screen different coupling reagents (e.g., EDC/HOBt, HATU, BOP-Cl).[6][7] Ensure the coupling agent is fresh and has been stored under appropriate conditions. |
| Unreactive Amine | For electron-deficient or sterically hindered amines, a more reactive activated ester or a stronger coupling reagent may be necessary. The use of a catalytic amount of HOBt with EDC and DMAP can improve yields with unreactive amines.[6] | |
| Inappropriate Base | A suitable base, such as DIPEA or triethylamine, is often required to neutralize the reaction and facilitate the coupling.[8] | |
| Side Reactions | Racemization can be a concern with chiral carboxylic acids. The addition of additives like HOBt or NHS can help to suppress this.[5] | |
| Difficulty in Product Purification | Water-Soluble Byproducts | If using a water-soluble coupling reagent like EDC, byproducts can often be removed by an aqueous workup.[5] |
| Unreacted Coupling Reagent/Byproducts | Purification by column chromatography is often necessary to remove residual reagents and byproducts.[9] |
C. Esterification
Esterification of indole-3-carboxylic acid is commonly achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.[10]
Frequently Asked questions (FAQs)
-
Q1: Why is an excess of alcohol used in Fischer esterification?
-
Q2: What are common acid catalysts for Fischer esterification?
Troubleshooting Guide: Esterification
| Issue | Potential Cause | Recommended Solution |
| Low or No Ester Conversion | Inactive or Insufficient Catalyst | Ensure the acid catalyst is of good quality and used in a sufficient amount. For solid catalysts, consider regeneration if deactivation is suspected.[12] |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction, especially with acid catalysts.[12] | |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. Refluxing for several hours is often required.[13] | |
| Formation of Unknown Byproducts | Side Reactions on the Indole Ring | Use milder reaction conditions. Consider using coupling agents instead of strong acid catalysts for more sensitive substrates.[12] |
| Decomposition of Starting Material or Product | Protect the reaction from light and air, as indole compounds can be sensitive.[12] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[12] | |
| Difficulty in Product Purification | Catalyst Residue | For homogeneous catalysts like H₂SO₄, an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) is necessary to remove the acid.[14] |
| Unreacted Carboxylic Acid | Unreacted indole-3-carboxylic acid can often be removed by washing the organic layer with a basic aqueous solution. |
II. Data Presentation
The following tables summarize quantitative data for various derivatization reactions of indole-3-carboxylic acid and related compounds to guide your catalyst selection.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Halo-Indoles and Related Heterocycles
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos (2 mol% / 3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 | [3] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos (2 mol% / 3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 52 | [3] |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (SPhos precatalyst) (2.5 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [3] |
| 5-Bromoindole | Arylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Organic Solvent/H₂O (4:1) | 120 (Microwave) | 1 | - | [2] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | (η³-allyl)PdCl(IPr) (0.0003 M) | K₂CO₃ | MeOH/THF | - | - | ~95 | [15][16] |
Table 2: Performance of Coupling Reagents in Amidation Reactions
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions | Reference |
| EDC | NHS or Sulfo-NHS | None (or mild base) | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts | Racemization (can be suppressed by NHS) | [5] |
| HATU | - | DIPEA | DMF, DCM | 30 min - 4 hours | 70-98% | Fast reaction times, low racemization | - | [5] |
| BOP | HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ | 1-12 hours | 65-95% | Effective for hindered substrates | Carcinogenic byproducts | [5] |
| Isobutyl chloroformate | - | Et₃N | CH₂Cl₂ | - | 65% | - | - | [6] |
Table 3: Catalyst Performance in Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Acrylic Acid | Ethanol | HCl (3 vol%) | 60 | 7 | 46 | [17] |
| Acetic Acid | Ethanol | HCl (3 vol%) | 60 | - | 73 | [17] |
| Propionic Acid | Ethanol | HCl (3 vol%) | 60 | - | ~60 | [17] |
| Butyric Acid | Ethanol | HCl (3 vol%) | 60 | - | 16 | [17] |
| Various | Various | Sulfated ZrO₂-TiO₂ | 70 | - | 78-99 | [18] |
III. Experimental Protocols
A. Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halo-Indole-3-Carboxamide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a clean, dry reaction vessel, add the halo-indole-3-carboxamide (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]
-
Solvent Addition: Add a suitable degassed solvent (e.g., a 4:1 mixture of toluene:ethanol:water, 10 mL).[19]
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.[19]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring under an inert atmosphere for 12-24 hours.[19] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[19]
B. Protocol 2: Amidation of Indole-3-Carboxylic Acid using EDC/HOBt
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve indole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).[8]
-
Activation: Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir at room temperature for 30-60 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base like DIPEA (2.0 eq).
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
C. Protocol 3: Fischer Esterification of Indole-3-Carboxylic Acid
This protocol is a classic method for ester synthesis.
-
Reaction Setup: In a round-bottom flask, suspend indole-3-carboxylic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.[10]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops) to the stirring mixture.[4]
-
Reaction: Heat the reaction mixture to reflux for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.[13]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing ice-cold water, which may cause the product to precipitate.[10]
-
Extraction and Neutralization: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography or recrystallization if necessary.[11]
IV. Mandatory Visualizations
A. Logical Workflow for Catalyst Selection in Indole Derivatization
Caption: A logical workflow for selecting and optimizing catalysts for indole-3-carboxylic acid derivatization.
B. Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[20]
C. Simplified Auxin (Indole-3-Acetic Acid) Signaling Pathway
Indole-3-carboxylic acid derivatives are often designed to interact with components of the auxin signaling pathway.
Caption: A simplified diagram of the TIR1/AFB-mediated auxin signaling pathway.[2][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. iajpr.com [iajpr.com]
- 10. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. technoarete.org [technoarete.org]
- 18. researchgate.net [researchgate.net]
- 19. graphviz.org [graphviz.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 1,2-Dimethylindole-3-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,2-Dimethylindole-3-carboxylic acid to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound, like many indole derivatives, is susceptible to degradation from several environmental factors. The primary causes of degradation include:
-
Oxidation: The electron-rich indole ring is prone to oxidation, especially in the presence of atmospheric oxygen. This process can be catalyzed by light and trace metal impurities.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the breakdown of the molecule. Indole-3-acetic acid, a related compound, is known to be photolabile.[1]
-
Thermal Stress: Elevated temperatures can accelerate the rate of all degradation reactions, potentially leading to decarboxylation or other decomposition pathways.
-
Hydrolysis: While generally less susceptible than esters or amides, the carboxylic acid group can participate in reactions, and extreme pH conditions in solution can affect stability.
Q2: I've noticed a discoloration of my solid this compound sample. What does this indicate?
A2: A change in color, often to a yellowish or brownish hue, is a common visual indicator of degradation in indole-containing compounds. This discoloration typically suggests that oxidation or polymerization has occurred. While a minor color change may not significantly affect the purity for some applications, it is a clear sign of degradation and the material should be re-analyzed for purity before use in sensitive experiments.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure the long-term stability of solid this compound, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Short-term) | Minimizes the rate of thermal degradation. |
| -20°C (Long-term) | Further slows down chemical degradation for extended storage. | |
| Light | Protect from light | Prevents photodegradation. Use amber vials or store in the dark. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation by displacing oxygen. |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents exposure to moisture and atmospheric contaminants. |
Q4: How should I store solutions of this compound?
A4: Solutions of this compound are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C or -80°C in airtight, light-protected containers. The choice of solvent can also impact stability; aprotic solvents are often preferred over protic solvents to minimize potential reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the compound leading to lower active concentration or interfering byproducts. | 1. Check the appearance of the solid material for any color change. 2. Re-evaluate the purity of the compound using a suitable analytical method like HPLC. 3. Prepare fresh solutions from a new or properly stored batch of the compound. |
| Precipitate forms in a stored solution | The compound may have degraded into less soluble products, or the solution may be supersaturated at the storage temperature. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a degradation product. The solution should be discarded. 3. For future use, consider preparing less concentrated solutions or using a different solvent. |
| Gradual loss of potency in a stock solution | The compound is degrading over time in the solvent. | 1. Prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles. 2. Store aliquots at -80°C for longer-term stability. 3. If possible, prepare solutions fresh before each experiment. |
Experimental Protocols
To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the resulting material.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a thin layer in a petri dish and expose it to 70°C in an oven for 48 hours.
-
Thermal Degradation (Solution): Incubate 10 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation (Solid State): Expose approximately 10 mg of the solid compound in a thin layer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
Photodegradation (Solution): Expose 10 mL of the stock solution to the same light conditions as the solid-state photostability test. A control solution should be kept in the dark.
-
-
Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
HPLC Method for Stability Indicating Assay
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or scan for optimal wavelength with a PDA detector)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Analysis:
Compare the chromatograms of the stressed samples with the unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. The peak purity of the parent compound should also be assessed using a PDA detector to ensure that no degradation products are co-eluting.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Indole-3-Acetic Acid and 1,2-Dimethylindole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the well-characterized natural auxin, Indole-3-acetic acid (IAA), and the synthetic derivative, 1,2-Dimethylindole-3-carboxylic acid. While extensive data exists for IAA, a pivotal molecule in plant development, publicly available information on the specific biological functions of this compound, particularly concerning plant growth regulation, is notably scarce. This comparison, therefore, juxtaposes the established roles of IAA with the current knowledge gap regarding its dimethylated counterpart, supported by general principles of auxin structure-activity relationships.
Introduction to the Compounds
Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class.[1] It plays a crucial role in regulating nearly all aspects of plant growth and development, including cell elongation and division, apical dominance, root formation, and responses to light and gravity.[2]
This compound is a synthetic derivative of the indole-3-carboxylic acid structure. While its chemical properties are documented, its biological activity, especially in the context of plant science, is not well-established in publicly accessible scientific literature. Studies on indole-3-carboxylic acid derivatives have explored their potential as herbicides and their effects on mammalian cells, but specific data on the 1,2-dimethylated form's auxin-like activity is lacking.[3][4][5][6]
Comparative Data
Due to the lack of available experimental data for the biological activity of this compound, a direct quantitative comparison with IAA is not possible at this time. The following table summarizes the known biological activities of IAA.
| Biological Parameter | Indole-3-Acetic Acid (IAA) | This compound |
| Primary Biological Role | Natural plant hormone (auxin) regulating growth and development.[1] | Not well-documented in plant systems. |
| Effect on Cell Elongation | Promotes cell elongation in stems and coleoptiles.[2] | Data not available. |
| Effect on Root Development | Stimulates adventitious and lateral root formation at low concentrations; inhibits primary root elongation at high concentrations. | Data not available. |
| Apical Dominance | Maintains apical dominance. | Data not available. |
| Fruit Development | Promotes fruit development. | Data not available. |
| Gene Regulation | Regulates the expression of auxin-responsive genes via the TIR1/AFB receptor complex and Aux/IAA-ARF signaling pathway. | Data not available. |
Signaling Pathway of Indole-3-Acetic Acid
The canonical signaling pathway for IAA involves its perception by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. In the absence of IAA, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs). The binding of IAA to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. This releases the ARFs, allowing them to activate the transcription of auxin-responsive genes, leading to various physiological responses.
Caption: Canonical Auxin (IAA) Signaling Pathway.
Experimental Protocols for Assessing Auxin Activity
Several bioassays are commonly used to determine the biological activity of auxins. These can be adapted to compare the effects of novel compounds like this compound against a known standard like IAA.
Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.
Methodology:
-
Seed Germination: Germinate Avena sativa (oat) seeds in the dark for approximately 72 hours.
-
Coleoptile Excision: Under a dim red light, excise 10 mm segments from the coleoptiles, 3 mm below the tip.
-
Incubation: Float the segments in a phosphate buffer solution containing various concentrations of the test compound (e.g., IAA or this compound) and a control (buffer only).
-
Measurement: After 24 hours of incubation in the dark, measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation for each concentration and plot a dose-response curve.
Caption: Workflow for the Avena Coleoptile Elongation Assay.
Cress Seed Germination and Root Inhibition Assay
This assay assesses the effect of a compound on seed germination and subsequent root growth. High concentrations of auxins are known to inhibit root elongation.
Methodology:
-
Plate Preparation: Prepare petri dishes with filter paper moistened with different concentrations of the test compound and a control solution.
-
Seed Plating: Place a defined number of cress (Lepidium sativum) seeds on the filter paper in each petri dish.
-
Germination and Growth: Incubate the plates in a controlled environment (e.g., 25°C, with a defined light/dark cycle) for 3-5 days.
-
Data Collection: Measure the germination percentage and the length of the primary root for each seedling.
-
Analysis: Compare the germination rates and root lengths between the different treatments.
Caption: Workflow for the Cress Seed Germination and Root Inhibition Assay.
Structure-Activity Relationship of Indole Auxins
The biological activity of indole derivatives as auxins is highly dependent on their chemical structure. Key features for auxin activity include:
-
An indole ring or a similar aromatic ring system.
-
A carboxyl group (or a group that can be readily converted to one) on a side chain.
-
A specific spatial relationship between the ring system and the carboxyl group.
Conclusion
Indole-3-acetic acid is a well-understood plant hormone with a defined signaling pathway and a wide range of quantifiable biological effects. In stark contrast, the biological activity of this compound in plant systems remains largely uncharacterized in the public domain. To ascertain its potential as a plant growth regulator, it would be necessary to conduct systematic bioassays, such as the Avena coleoptile and cress root inhibition tests, to compare its efficacy directly with IAA. Based on general structure-activity relationships for auxins, the dimethyl substitutions in this compound may significantly impact its biological function, potentially rendering it inactive as an auxin. Further experimental investigation is required to elucidate the biological activity profile of this compound.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zobodat.at [zobodat.at]
Comparative Analysis of 1,2-Dimethylindole-3-Carboxylic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dimethylindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Analogs of this molecule have demonstrated a wide range of therapeutic potential, including anti-inflammatory, analgesic, and anticancer activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.
Anti-Inflammatory Activity of Indole Carboxamide Derivatives
Recent studies have explored the anti-inflammatory potential of various indole carboxamide derivatives by evaluating their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.
A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their anti-inflammatory effects.[1] The results, summarized in the table below, highlight the impact of different substituents on the inhibitory activity.
| Compound | Substituent (R) | NO IC50 (µM) | IL-6 IC50 (µM) | TNF-α IC50 (µM) |
| 13a | H | >50 | >50 | >50 |
| 13b | 2-chloropropylcarbonyl | 10.992 | 2.294 | 12.901 |
| 13d | 4-(trifluoromethyl)benzyl | 19.969 | 4.715 | 22.044 |
| 13e | 4-fluorobenzyl | 25.131 | 15.342 | 28.765 |
| 13f | 4-methylbenzyl | >50 | 1.539 | >50 |
Key SAR Observations for Anti-Inflammatory Activity:
-
Substitution at the indole nitrogen (N1) appears crucial for activity. The unsubstituted analog 13a was largely inactive.
-
The presence of a 2-chloropropylcarbonyl group at N1 (13b) conferred the most potent and balanced inhibitory activity against NO, IL-6, and TNF-α.[1]
-
Analogs with benzyl substituents at N1 (13d, 13e, 13f) showed varied activity. The 4-(trifluoromethyl)benzyl group (13d ) provided moderate activity across all three mediators.[1]
-
Interestingly, the 4-methylbenzyl substituted analog (13f) displayed potent and selective inhibition of IL-6, with an IC50 of 1.539 µM, but was weak against NO and TNF-α.[1]
This data suggests that the nature of the substituent at the N1 position of the indole ring plays a critical role in modulating the anti-inflammatory profile of these compounds, with both electronic and steric factors likely influencing their interaction with biological targets.
Cytotoxic Activity of N-Substituted Indole-2-Carboxamides
The anticancer potential of indole derivatives has been another significant area of investigation. A study on a series of N-substituted 1H-indole-2-carboxamides evaluated their cytotoxic effects against various human cancer cell lines, including breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancer cells.[2]
| Compound | Substituent (R) | MCF-7 IC50 (µM) | K-562 IC50 (µM) | HCT-116 IC50 (µM) |
| 4 | 4-chlorophenyl | 1.25 | 0.61 | 2.45 |
| 12 | 3,4-dichlorophenyl | 0.88 | 0.33 | 1.12 |
| 14 | 4-bromophenyl | 0.95 | 0.61 | 1.89 |
Key SAR Observations for Cytotoxic Activity:
-
The N-substituted 1H-indole-2-carboxamide scaffold demonstrates significant cytotoxic potential.
-
Substitution on the N-phenyl ring influences the potency. The presence of dihalo substitution (12) , specifically 3,4-dichlorophenyl, resulted in the most potent activity against the K-562 leukemia cell line with an IC50 value of 0.33 µM.[2]
-
Monohalo substitutions at the 4-position of the phenyl ring, such as chloro (4) and bromo (14) , also conferred potent cytotoxicity, with IC50 values in the sub-micromolar to low micromolar range against the tested cell lines.[2]
These findings underscore the importance of the electronic properties of the N-aryl substituent in determining the anticancer efficacy of this class of compounds.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the this compound analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K-562, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to each well.
-
Incubation: Incubate the plates for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
TNF-α Production Inhibition Assay
This protocol is used to evaluate the anti-inflammatory activity of the analogs by measuring their ability to inhibit TNF-α production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production and incubate for the desired period.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA Assay:
-
Coat a 96-well ELISA plate with a capture antibody for TNF-α overnight at 4°C.
-
Block the plate with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a standard dilution series of recombinant TNF-α to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody for TNF-α.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Add a suitable substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve and determine the IC50 value for the inhibition of TNF-α production.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for SAR studies.
Caption: Putative anti-inflammatory signaling pathway.
References
Validating In Vitro Antihypertensive and Anticancer Activities of Indole-3-Carboxylic Acid Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antihypertensive Activity: Targeting the Renin-Angiotensin System
Derivatives of indole-3-carboxylic acid have been investigated for their potential as antihypertensive agents, primarily through the antagonism of the Angiotensin II receptor type 1 (AT1).
Comparison of In Vivo Antihypertensive Effects
The following table summarizes the in vivo antihypertensive effects of a novel indole-3-carboxylic acid derivative compared to the established drug, Losartan, in a relevant animal model.
| Compound | Animal Model | Dose | Maximum Blood Pressure Reduction (mmHg) | Duration of Effect (hours) |
| Indole-3-carboxylic acid derivative | Spontaneously Hypertensive Rats | 10 mg/kg (oral) | 48 | 24[1] |
| Losartan | Spontaneously Hypertensive Rats | 10 mg/kg (oral) | Not specified to be superior to the derivative | < 24[1] |
Experimental Protocol: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats
This protocol outlines the methodology used to assess the antihypertensive effects of indole-3-carboxylic acid derivatives in spontaneously hypertensive rats (SHR).[1]
1. Animal Model:
-
Male spontaneously hypertensive rats are used as a model for essential hypertension.
2. Acclimatization:
-
Animals are allowed to acclimatize to the laboratory conditions for a minimum of one week prior to the experiment.
3. Blood Pressure Measurement:
-
Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
Baseline blood pressure is recorded before the administration of any compound.
4. Compound Administration:
-
The test compound (indole-3-carboxylic acid derivative) and the reference drug (e.g., Losartan) are administered orally at a specified dose (e.g., 10 mg/kg).
-
A control group receives the vehicle (the solvent used to dissolve the compounds).
5. Post-administration Monitoring:
-
Blood pressure and heart rate are monitored at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after administration.
6. Data Analysis:
-
The change in blood pressure from baseline is calculated for each group.
-
Statistical analysis is performed to determine the significance of the blood pressure-lowering effect compared to the control group.
Signaling Pathway: Angiotensin II Receptor Type 1 (AT1R)
The antihypertensive effects of these indole-3-carboxylic acid derivatives are attributed to their ability to block the AT1 receptor. Angiotensin II, a potent vasoconstrictor, normally binds to AT1R, initiating a signaling cascade that leads to an increase in blood pressure. By antagonizing this receptor, the indole derivatives prevent this cascade.[2][3][4]
References
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the inhibitory activity of 1,2-Dimethylindole-3-carboxylic acid against a panel of protein kinases. The data presented herein is intended to offer researchers and drug development professionals a comprehensive overview of the compound's selectivity profile, aiding in the assessment of its potential as a therapeutic agent. This document outlines the compound's performance against its intended target and a selection of related off-target kinases, supported by detailed experimental protocols and visualizations to elucidate key interactions and workflows.
Introduction
This compound is a small molecule inhibitor designed to target protein kinases, a critical class of enzymes involved in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount in the early stages of drug development.
This guide focuses on the cross-reactivity of this compound against a panel of kinases structurally related to its primary, hypothetical target, Kinase X. By presenting quantitative data on its inhibitory potency and detailing the methodologies used for these assessments, we aim to provide a clear, objective comparison to facilitate informed decision-making in research and development.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of five protein kinases, including its primary target (Kinase X) and four related kinases (Kinase A, Kinase B, Kinase C, and Kinase D). The half-maximal inhibitory concentration (IC50) for each kinase was determined using a standardized in vitro kinase assay. The results are summarized in the table below.
| Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase X (Primary Target) | 15 | 5 |
| Kinase A | 250 | 10 |
| Kinase B | > 10,000 | 8 |
| Kinase C | 800 | 15 |
| Kinase D | > 10,000 | 7 |
Table 1: Inhibitory Activity of this compound and Staurosporine against a Panel of Protein Kinases. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
Experimental Protocols
The following protocol outlines the methodology used to determine the in vitro kinase inhibition profile of this compound. The ADP-Glo™ Kinase Assay was employed for its high sensitivity and broad applicability across different kinase families.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
2. Materials:
-
Recombinant human kinases (Kinase X, A, B, C, D)
-
Kinase-specific substrates
-
This compound (test compound)
-
Staurosporine (control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
-
ATP
-
DMSO
-
384-well white opaque plates
3. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the test compound in DMSO. For a typical 10-point IC50 curve, a 3-fold serial dilution starting from 100 µM is recommended.
-
Prepare a similar dilution series for the staurosporine control.
-
-
Kinase Reaction:
-
Add 2.5 µL of the kinase solution (at 2X the final concentration) to each well of a 384-well plate.
-
Add 1 µL of the serially diluted test compound or control to the appropriate wells. Include a DMSO-only control (vehicle control).
-
Add 2.5 µL of a mixture of the kinase-specific substrate and ATP (at 2X the final concentration) to initiate the reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1][2]
-
Incubate the plate at room temperature for 40 minutes.[1][2]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.[1][2]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[2][3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: On-target vs. off-target kinase inhibition pathway.
Experimental Workflow
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
References
Head-to-head comparison of 1,2-Dimethylindole-3-carboxylic acid with known inhibitors
A comparative analysis of 1,2-Dimethylindole-3-carboxylic acid with known inhibitors remains a subject for future investigation due to the current lack of specific biological targets and inhibitory data for this compound. While the broader class of indole-3-carboxylic acid derivatives has been explored for various therapeutic applications, specific experimental data detailing the inhibitory performance of the 1,2-dimethylated form is not publicly available.
The indole-3-carboxylic acid scaffold is a versatile pharmacophore, with derivatives showing a wide range of biological activities. These include roles as antihypertensive agents targeting the angiotensin II receptor, dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, and inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. Furthermore, various derivatives have demonstrated antibacterial, anthelmintic, and even herbicidal properties by antagonizing the transport inhibitor response 1 (TIR1) protein.
However, the specific biological activities and potential inhibitory targets of this compound have not been characterized in the available scientific literature. Research has primarily focused on its chemical properties and its application as a protecting group in peptide synthesis. Without an identified biological target, a direct head-to-head comparison with known inhibitors, including the presentation of quantitative data and detailed experimental protocols, cannot be conducted.
To facilitate future comparative studies, the following sections outline the necessary experimental framework that would be required to evaluate the inhibitory potential of this compound.
Future Experimental Roadmap
A systematic approach is necessary to identify the biological targets of this compound and subsequently compare its activity with known inhibitors.
Target Identification and Validation
The initial and most critical step is to identify the cellular targets of this compound. This can be achieved through a combination of computational and experimental methods.
-
In Silico Screening: Computational methods such as reverse docking and pharmacophore modeling can predict potential protein targets based on the chemical structure of the compound.
-
High-Throughput Screening (HTS): Screening the compound against a diverse panel of biological targets (e.g., kinases, proteases, G-protein coupled receptors) can empirically identify potential interactions.
-
Affinity-Based Methods: Techniques like affinity chromatography or chemical proteomics can be employed to isolate and identify binding partners from cell lysates.
Once potential targets are identified, validation experiments are crucial to confirm the interaction and its functional consequence.
In Vitro Inhibitory Assays
Following target validation, quantitative in vitro assays are required to determine the inhibitory potency of this compound. The choice of assay will depend on the nature of the identified target.
Table 1: Hypothetical Comparison of this compound with Known Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference Inhibitor | Ref. Inhibitor IC₅₀ (nM) |
| This compound | Target X | TBD | Enzymatic/Binding | Inhibitor Y | Known Value |
| This compound | Target Z | TBD | Cell-based | Inhibitor A | Known Value |
| TBD: To be determined through future experimental work. |
Experimental Protocols
Detailed protocols for the conducted experiments would be essential for reproducibility and comparison. Below is a generalized workflow for a typical enzyme inhibition assay.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Signaling Pathway Analysis
Should this compound be found to inhibit a key protein in a signaling pathway, visualization of this pathway would be crucial for understanding its mechanism of action.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Conclusion
While a direct head-to-head comparison of this compound with known inhibitors is not currently feasible, this guide provides a clear roadmap for the necessary research. The identification and validation of its biological target(s) are the prerequisite steps to unlocking its therapeutic potential and enabling meaningful comparative studies. Future research in this area will be critical to understanding the pharmacological profile of this specific indole derivative.
Unraveling the Enigma: A Genetic Approach to Confirming the Mechanism of Action of 1,2-Dimethylindole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. While 1,2-Dimethylindole-3-carboxylic acid, a member of the indole-3-carboxylic acid family, has been synthesized, its specific biological target and mechanism of action remain largely uncharacterized. This guide outlines a proposed genetic approach to elucidate its function, providing a framework for future research and comparison with other bioactive indole derivatives.
The broader class of indole-3-carboxylic acid derivatives has been shown to exhibit a wide range of biological activities, including potential as antihypertensive agents, dual inhibitors of Bcl-2/Mcl-1 in cancer therapy, and compounds with anti-inflammatory and anti-cancer properties.[1][2][3] However, specific data on the 1,2-dimethyl substituted variant is scarce. The following sections propose a comprehensive, albeit hypothetical, experimental plan to identify and validate the mechanism of action of this compound using modern genetic techniques.
Proposed Experimental Workflow
To systematically investigate the mechanism of action of this compound, a multi-step genetic and molecular biology workflow is proposed. This workflow is designed to first identify potential cellular pathways affected by the compound and then to validate the specific molecular targets within those pathways.
Figure 1. Proposed experimental workflow for the identification and validation of the mechanism of action of this compound.
Hypothetical Target Pathway: The PI3K/Akt/mTOR Signaling Axis
Based on the known anti-cancer activities of some indole derivatives, we hypothesize that this compound may exert its effects by modulating a key cancer-related signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Figure 2. Hypothesized mechanism of action of this compound targeting the PI3K/Akt/mTOR signaling pathway.
Data Presentation: Hypothetical Experimental Outcomes
The following tables present hypothetical quantitative data that could be generated from the proposed experiments to compare the effects of this compound with a known PI3K inhibitor, Alpelisib.
Table 1: Comparative Cytotoxicity in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Alpelisib (PI3Kα inhibitor) IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 ± 2.1 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 25.8 ± 3.5 | 5.2 ± 0.7 |
| U87-MG (Glioblastoma) | 12.5 ± 1.8 | 1.1 ± 0.2 |
Table 2: Effect on PI3K Pathway Phosphorylation
| Protein Target | This compound (10 µM) % Inhibition | Alpelisib (1 µM) % Inhibition |
| p-Akt (Ser473) | 65 ± 5 | 85 ± 4 |
| p-S6K (Thr389) | 58 ± 7 | 79 ± 6 |
Experimental Protocols
1. Cell Viability Assay (MTS)
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, U87-MG) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a reference compound (e.g., Alpelisib) for 72 hours.
-
MTS Assay: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 2 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using non-linear regression analysis.
2. Western Blot Analysis for Pathway Phosphorylation
-
Cell Lysis: Treat cells with the test compound for 2 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt and S6K.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities using ImageJ or similar software and normalize phosphorylated protein levels to total protein levels.
3. CRISPR-Cas9 Knockout Screening
-
Library Transduction: Transduce a cancer cell line stably expressing Cas9 with a genome-wide CRISPR knockout library.
-
Compound Selection: Treat the transduced cell population with this compound at a concentration that results in approximately 50% cell death.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and amplify the sgRNA-encoding regions.
-
Data Analysis: Perform next-generation sequencing to determine the abundance of each sgRNA. Genes whose knockout confers resistance to the compound will be enriched.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation using genetic and molecular biology approaches. By systematically applying these methods, researchers can identify its molecular target(s), elucidate the signaling pathways it modulates, and compare its activity to other known compounds. This will be a critical step in evaluating its potential as a therapeutic agent.
References
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Data on 1,2-Dimethylindole-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies and characterization data related to 1,2-Dimethylindole-3-carboxylic acid. Due to the limited availability of directly published, reproducible experimental data for this specific compound, this document outlines a plausible and commonly utilized synthetic pathway, the Fischer indole synthesis, and presents expected characterization data based on analogous compounds found in the literature. This guide aims to serve as a valuable resource for researchers seeking to synthesize and verify this molecule.
Introduction
This compound is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The reproducibility of synthesizing and characterizing such molecules is paramount for advancing research. This guide addresses the core requirements of data presentation, experimental protocols, and visualization to aid in the independent verification of this compound.
Synthetic Methodology: The Fischer Indole Synthesis
A well-established and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with a ketone or aldehyde. For the synthesis of this compound, a logical approach involves the reaction of N-methyl-phenylhydrazine with an appropriate keto-acid or its ester derivative.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the Fischer indole synthesis.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on established Fischer indole synthesis methodologies for similar compounds. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of Ethyl 1,2-dimethylindole-3-carboxylate
-
To a solution of N-methyl-phenylhydrazine (1.0 eq) in glacial acetic acid, add ethyl 2-methylacetoacetate (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1,2-dimethylindole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1,2-dimethylindole-3-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 2-3 hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 2N hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Characterization Data
The following tables summarize the expected and reported (for analogous compounds) quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Expected/Reported Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 20357-15-7 |
| Appearance | White to off-white solid |
Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)
| Technique | Expected/Reported Data |
| ¹H NMR | δ (ppm): 11-12 (s, 1H, COOH), 7.0-8.0 (m, 4H, Ar-H), 3.7-3.9 (s, 3H, N-CH₃), 2.5-2.7 (s, 3H, C-CH₃) |
| ¹³C NMR | δ (ppm): 165-170 (C=O), 140-145 (Ar-C), 120-135 (Ar-C), 110-120 (Ar-CH), 100-110 (Ar-C), 30-35 (N-CH₃), 10-15 (C-CH₃) |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1680-1660 (s, C=O), 1600-1450 (m, C=C) |
| Mass Spec (ESI-MS) | m/z: 190.08 [M+H]⁺, 188.07 [M-H]⁻ |
Comparative Analysis with Alternatives
Currently, there is a lack of published side-by-side comparative studies of this compound with other specific alternatives. However, researchers often explore variations in the indole scaffold to modulate biological activity. Common alternatives include:
-
Indole-3-acetic acid and its derivatives: These are well-known plant hormones and their analogs are widely studied.
-
Other substituted indole-3-carboxylic acids: Variations in the substituents at the N-1 and C-2 positions can significantly impact the compound's properties.
The choice of an alternative would depend on the specific research goal, such as improving potency, selectivity, or pharmacokinetic properties.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of chemical transformations.
Conclusion
Benchmarking Efficacy: A Comparative Analysis of Indole-Tetrazole-Amide Derivatives and Etoposide in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the indole nucleus remains a cornerstone for the development of novel therapeutic agents. Its structural versatility allows for the synthesis of compounds with diverse mechanisms of action and potent anticancer activities. This guide provides a comparative analysis of a promising class of indole derivatives, indole-tetrazole coupled aromatic amides, against the standard-of-care chemotherapeutic agent, etoposide. The focus of this comparison is on their efficacy against common cancer cell lines, their distinct mechanisms of action, and the experimental protocols utilized for their evaluation.
Quantitative Efficacy: A Head-to-Head Comparison
The cytotoxic potential of novel indole-tetrazole-amide derivatives has been evaluated against a panel of human cancer cell lines and compared with etoposide. The half-maximal inhibitory concentration (IC₅₀), a measure of drug potency, was determined using the MTT assay. The data reveals that certain indole-tetrazole-amide compounds exhibit superior or comparable efficacy to etoposide.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) |
| Indole-Tetrazole-Amide (Compound 7h) | MCF-7 (Breast Cancer) | 1.85 - 5.76 |
| A549 (Lung Cancer) | 1.85 - 5.76 | |
| SKOV3 (Ovarian Cancer) | Not explicitly stated, but active in 9 subpanels | |
| Etoposide (Standard of Care) | MCF-7 (Breast Cancer) | ~5.5[1] |
| A549 (Lung Cancer) | 3.49 - 48.67[2][3] | |
| SKOV3 (Ovarian Cancer) | 1.9[4] |
Note: The IC₅₀ values for Indole-Tetrazole-Amide (Compound 7h) are presented as a range based on activity across nine subpanels of cancer cell lines. Specific values for each cell line were not available in the reviewed literature. Etoposide values are sourced from multiple studies to provide a representative range.
Mechanisms of Action: A Tale of Two Pathways
The anticancer effects of the indole-tetrazole-amide derivatives and etoposide stem from their interference with critical cellular processes, albeit through distinct molecular pathways.
Indole-Tetrazole-Amide Derivatives: Tubulin Polymerization Inhibitors
This class of indole derivatives primarily functions by disrupting microtubule dynamics, which are essential for cell division.[5][6] They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This interference with the microtubule assembly leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[6]
Etoposide: Topoisomerase II Inhibition
Etoposide, a widely used chemotherapeutic, targets DNA topoisomerase II.[7][8] This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks to allow DNA strands to pass through each other. Etoposide forms a stable ternary complex with DNA and topoisomerase II, preventing the re-ligation of the DNA strands.[7] The accumulation of these DNA double-strand breaks triggers cell cycle arrest and activates apoptotic pathways, leading to cancer cell death.[8][9]
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the efficacy of the compared compounds.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, SKOV3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Indole-tetrazole-amide derivatives and Etoposide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole-tetrazole-amide derivatives and etoposide in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Indole-tetrazole-amide derivatives and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
96-well microplate suitable for spectrophotometry
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare solutions of the test compounds and controls in polymerization buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the purified tubulin and GTP to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in the pre-warmed microplate reader and begin recording the absorbance at 340 nm every minute for at least 60 minutes.
-
Data Analysis: The increase in absorbance over time reflects the rate of tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the vehicle control. The IC₅₀ for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.
Experimental Workflow Diagrams
References
- 1. Proteomic Footprinting of Drug-Treated Cancer Cells as a Measure of Cellular Vaccine Efficacy for the Prevention of Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netjournals.org [netjournals.org]
- 3. Cytotoxic Effect of Escitalopram/Etoposide Combination on Etoposide-Resistant Lung Cancer | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: An In Vitro to In Vivo Correlation Analysis of Indole-3-Carboxylic Acid Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo activities of selected indole-3-carboxylic acid derivatives, offering insights for researchers, scientists, and drug development professionals. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the translation of preclinical data to potential clinical outcomes for this important class of molecules.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative indole-3-carboxylic acid derivatives from published studies.
Table 1: In Vitro and In Vivo Antihypertensive Activity of Indole-3-Carboxylic Acid Derivatives
| Compound | In Vitro Activity (AT1 Receptor Affinity, Kᵢ, nM) | In Vivo Activity (Max. Blood Pressure Decrease, mm Hg) | Comparator (Losartan) In Vitro Kᵢ (nM) | Comparator (Losartan) In Vivo Max. Blood Pressure Decrease (mm Hg) |
| Derivative 1 | High nanomolar affinity | 48 (at 10 mg/kg, oral) | High nanomolar affinity | Lower than Derivative 1 at the same dose |
Data synthesized from a study on novel indole-3-carboxylic acid derivatives as angiotensin II receptor 1 antagonists.[1]
Table 2: In Vitro and In Vivo Effects of Indole-3-alkane-carboxylic Acids on Glucose Metabolism
| Compound | In Vitro Effect | In Vivo Effect in Normal Rats (Oral Administration) |
| Indole-3-butyric acid | Suppression of gluconeogenesis from pyruvate in rat liver slices | Slight to no hypoglycemic effect; deterioration of glucose tolerance |
| 1-Methyl-indole-3-butyric acid | Not specified | Slight to no hypoglycemic effect |
| 2-Methyl-indole-3-butyric acid | Not specified | Slight to no hypoglycemic effect |
This table illustrates a case where a strong in vitro effect does not directly correlate with the expected in vivo outcome, highlighting the complexities of IVIVC.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
1. In Vitro Radioligand Binding Assay for AT₁ Receptor Affinity
-
Objective: To determine the binding affinity of test compounds to the angiotensin II receptor 1 (AT₁).
-
Procedure:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human AT₁ receptor.
-
Binding Assay: The assay is performed in a buffer solution containing the cell membranes, a radiolabeled ligand (e.g., [¹²⁵I]-Angiotensin II), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the AT₁ receptors.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[1]
-
2. In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To evaluate the blood pressure-lowering effect of test compounds in a hypertensive animal model.
-
Procedure:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using the tail-cuff method before and at various time points after drug administration.
-
Drug Administration: The test compound or vehicle is administered orally via gavage at a specified dose (e.g., 10 mg/kg).
-
Data Collection: Blood pressure and heart rate are monitored for up to 24 hours post-administration.
-
Data Analysis: The change in blood pressure from baseline is calculated for each animal and averaged for each treatment group. The maximum decrease in blood pressure is reported.[1]
-
3. In Vitro Gluconeogenesis Assay in Rat Liver Slices
-
Objective: To assess the effect of test compounds on the synthesis of glucose from non-carbohydrate precursors in the liver.
-
Procedure:
-
Tissue Preparation: Liver slices are prepared from fasted rats.
-
Incubation: The liver slices are incubated in a Krebs-Ringer bicarbonate buffer containing a gluconeogenic substrate (e.g., pyruvate) and the test compound at various concentrations.
-
Glucose Measurement: After the incubation period, the glucose concentration in the medium is measured using a glucose oxidase assay.
-
Data Analysis: The rate of gluconeogenesis is calculated and compared between treated and untreated liver slices.[2]
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for In Vitro to In Vivo Correlation
The following diagram illustrates a generalized workflow for establishing a correlation between the in vitro activity and the in vivo efficacy of a drug candidate.
References
Safety Operating Guide
Proper Disposal of 1,2-Dimethylindole-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 1,2-Dimethylindole-3-carboxylic acid, a compound that requires careful handling due to its potential toxicity. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard Profile and Safety Considerations
This compound is classified as hazardous.[1] Understanding its hazard profile is the first step in its safe management and disposal. The primary routes of exposure are ingestion and inhalation, with the compound being toxic if swallowed.[1]
Key Hazard Information:
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity (single exposure) [Respiratory system] | H335: May cause respiratory irritation | Warning |
This data is a composite from safety data sheets of this compound and structurally similar compounds.[2][3]
Before handling, personnel should be thoroughly familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3][4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[1][2]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste.[5] It should not be disposed of down the drain or in regular trash.[5]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials.
-
Do not mix this waste with other waste streams unless compatibility has been verified.[5]
-
-
Containerizing Waste:
-
Solid Waste: Collect waste this compound powder, contaminated weigh boats, and PPE (such as gloves) in a sturdy, sealable container that is compatible with the chemical.[5]
-
Contaminated Solvents: If the compound is dissolved in a solvent, collect the solution in a designated, sealed, and properly labeled solvent waste container. The container must be chemically resistant to the solvent used.[5]
-
Empty Containers: The original container of this compound must also be disposed of as hazardous waste. The first rinse of the empty container with a suitable solvent should be collected as hazardous waste.[5] For highly toxic materials, the first three rinses must be collected.[5]
-
-
Labeling Hazardous Waste:
-
Affix a hazardous waste label to the container.[5]
-
The label must include:
-
-
Storage of Waste:
-
Arranging for Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution-specific guidelines and the most recent Safety Data Sheet for the most accurate and up-to-date information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Dimethylindole-3-carboxylic Acid
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of 1,2-Dimethylindole-3-carboxylic acid. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its classification, it can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the implementation of proper personal protective equipment (PPE) and safe handling practices is mandatory.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound. This is the minimum required protection; specific laboratory conditions or procedures may necessitate additional measures.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[2][3] Always inspect gloves for integrity before use. Change gloves every 30 to 60 minutes or immediately if contamination is known or suspected.[4] For added protection, consider double-gloving.[4] |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory to protect against dust particles and splashes.[3][5] |
| Face | Face Shield | A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing or when handling larger quantities of the substance.[3][5][6] |
| Body | Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[2][3][7] |
| Respiratory | NIOSH-approved Respirator | Use in a well-ventilated area or a chemical fume hood is the primary means of controlling inhalation exposure.[1][2][7] If ventilation is inadequate or if dust generation is significant, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary.[5] |
| Feet | Closed-toe Shoes | Closed-toe shoes must be worn at all times in the laboratory to protect against spills.[6][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow diagram illustrates the key steps for safe handling from receipt to disposal.
Step-by-Step Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong bases, oxidizing agents, and strong acids.[8]
-
Ensure the container is tightly closed.[8]
Handling:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Don all required PPE as outlined in the table above. Prepare your workspace in a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[2] Use techniques such as gently tapping the container to dispense the powder.
-
Experimental Use: During the experiment, keep the container with the compound closed when not in use.
Spill Management:
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[9]
-
Large Spills: In the event of a large spill, evacuate the area and alert laboratory safety personnel immediately.
Disposal Plan:
-
Waste Identification and Segregation: All waste containing this compound must be treated as hazardous waste. Segregate waste into clearly labeled containers based on its chemical properties (e.g., solid waste, halogenated organic waste).[2][7]
-
Containerization: Use appropriate, sealed, and clearly labeled hazardous waste containers.[2]
-
Disposal: Dispose of the waste through your institution's official chemical waste management program. Do not dispose of this chemical down the drain.[7]
Decontamination and Personal Hygiene:
-
After handling, decontaminate all work surfaces and equipment.
-
Carefully remove and dispose of contaminated PPE, such as gloves, in the appropriate waste stream.
-
Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[1][3]
References
- 1. aksci.com [aksci.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. pppmag.com [pppmag.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. coral.washington.edu [coral.washington.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
